Decanol - d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1335435-63-6 |
|---|---|
Molecular Formula |
C10H20D2O |
Molecular Weight |
160.29 |
Purity |
95% min. |
Synonyms |
Decanol - d2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Deuterated Decanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of deuterated decanol, with a comparative analysis against its non-deuterated counterpart, 1-decanol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. The guide details available quantitative data, outlines experimental protocols for property determination, and illustrates the underlying principles of deuterium isotope effects.
Core Physical Properties: A Comparative Analysis
The substitution of hydrogen with its heavier isotope, deuterium, imparts subtle yet significant changes to the physicochemical properties of a molecule. These alterations stem primarily from the increased mass and the resulting differences in vibrational energies of C-D versus C-H bonds. This leads to shorter and stronger bonds, and reduced molecular volume in deuterated species, which in turn influences bulk physical properties.
| Property | 1-Decanol (Non-deuterated) | 1-Decanol-d2 | 1-(²H₂₁)Decanol (Perdeuterated) |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₀D₂O | C₁₀HD₂₁O |
| Molecular Weight ( g/mol ) | 158.28[1][2][3] | 160.30[4] | 179.411[4] |
| Density (g/cm³) | 0.829 at 25 °C[1][3][5] | ~0.8 at 20°C[4] | 0.8 ± 0.1[4] |
| Melting Point (°C) | 5-7[1][3][5][6] | Data Not Available | Data Not Available |
| Boiling Point (°C) | 231[1][3][5] | ~227.8 ± 3.0[4] | 227.8 ± 3.0 at 760 mmHg |
| Refractive Index (n²⁰/D) | 1.437[1][3][5] | Data Not Available | 1.435 |
| Surface Tension (mN/m) | 28.5 at 20°C[3] | Data Not Available | Data Not Available |
| Viscosity (mPa·s) | 10.9 at 25 °C[7] | Data Not Available | Data Not Available |
| Flash Point (°C) | 180 (°F)[1][7][8] | ~101.7 ± 4.6[4] | 101.7 ± 4.6 |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is crucial for the application of deuterated compounds in research and development. Below are detailed methodologies for measuring key physical properties, synthesized from established laboratory practices.
Density Measurement
The density of liquid deuterated decanol can be accurately determined using a digital density meter or a pycnometer.
-
Using a Digital Density Meter:
-
Calibration: Calibrate the instrument with dry air and deionized water at a known temperature (e.g., 20°C).
-
Sample Introduction: Inject the deuterated decanol sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The temperature should be precisely controlled throughout the measurement.
-
Data Recording: Record the density reading once the value stabilizes.
-
-
Using a Pycnometer:
-
Cleaning and Weighing: Thoroughly clean and dry a pycnometer of a known volume and determine its empty weight.
-
Filling: Fill the pycnometer with the deuterated decanol sample at a constant temperature.
-
Weighing: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
-
Boiling Point Determination
The boiling point can be determined using a micro-boiling point apparatus or during distillation.
-
Micro-Boiling Point (Thiele Tube Method):
-
Sample Preparation: Place a small amount of the deuterated decanol into a small test tube. Invert a sealed capillary tube and place it inside the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil.
-
Heating: Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the liquid boils.
-
Observation: Remove the heat and observe the sample as it cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
Refractive Index Measurement
An Abbe refractometer is commonly used for measuring the refractive index of liquids.
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Place a few drops of the deuterated decanol sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the desired temperature. Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.
-
Reading: Read the refractive index value from the scale.
Viscosity Measurement
The viscosity of deuterated decanol can be measured using a capillary viscometer or a rotational viscometer.
-
Capillary Viscometer (Ostwald or Ubbelohde type):
-
Sample Loading: Introduce a known volume of the deuterated decanol into the viscometer.
-
Temperature Equilibration: Place the viscometer in a constant temperature bath until the sample reaches the desired temperature.
-
Flow Time Measurement: Draw the liquid up through the capillary tube to a point above the upper timing mark. Measure the time it takes for the liquid to flow between the upper and lower timing marks.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Surface Tension Measurement
The pendant drop method is a common technique for determining the surface tension of a liquid.
-
Apparatus Setup: A syringe with a fine needle is used to form a pendant drop of the deuterated decanol in a temperature-controlled chamber.
-
Image Capture: A high-resolution camera captures the profile of the drop.
-
Shape Analysis: The shape of the pendant drop is determined by the balance between surface tension and gravity. The captured image is analyzed using software that fits the drop profile to the Young-Laplace equation.
-
Calculation: The surface tension is calculated from the parameters of the fitted curve.
Visualizing the Impact and Measurement of Deuteration
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and the logical relationships governing the physical properties of deuterated decanol.
Caption: Generalized workflow for characterizing the physical properties of deuterated decanol.
Caption: Influence of deuterium substitution on the physical properties of decanol.
References
- 1. 1-Decanol | 112-30-1 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]
- 4. 1-Decanol-D2 | 42006-99-5 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 1-DECANOL (DECYL ALCOHOL) LR 520240500 Reagents 112-30-1 | C10H22O | BiochemoPharma [biochemopharma.fr]
- 7. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-DECANOL - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to the Isotopic Purity Analysis of Decanol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core analytical methodologies for determining the isotopic purity of deuterated decanol (decanol-d2). Ensuring the isotopic integrity of deuterated compounds is critical in drug development for understanding metabolic pathways, reaction mechanisms, and enhancing therapeutic efficacy.[1] This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to support researchers in this essential analytical task.
Introduction to Isotopic Purity Analysis
Deuterium-labeled compounds, such as decanol-d2, are increasingly utilized in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of drug candidates.[2] Therefore, the precise determination of isotopic purity, including the degree and position of deuteration, is a critical quality attribute. The primary analytical techniques employed for this purpose are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). Each of these methods provides unique and complementary information regarding the isotopic composition of the sample.
Analytical Methodologies and Experimental Protocols
A multi-pronged analytical approach is recommended for a comprehensive assessment of decanol-d2 isotopic purity.
Mass Spectrometry (MS) for Isotopic Distribution
Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds by accurately measuring their mass-to-charge ratio.[3][4] High-resolution mass spectrometry (HRMS), particularly with techniques like Time-of-Flight (TOF), offers the necessary resolution to distinguish between isotopologues.[5][6]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of decanol-d2 in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (e.g., GC-TOF MS).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating decanol isomers.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Time-of-Flight (TOF).
-
Scan Range: m/z 30-200.
-
Data Acquisition: Full scan mode.
-
Data Analysis: The isotopic purity is calculated from the relative intensities of the molecular ion peaks corresponding to the different isotopologues (d0, d1, d2, etc.). The natural isotopic abundance of carbon-13 must be corrected for in the calculations.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Quantification
NMR spectroscopy is indispensable for determining the specific location of deuterium atoms within a molecule and for quantifying the degree of deuteration at each labeled site.[1][7] Both ¹H (Proton) and ²H (Deuterium) NMR are utilized.
Experimental Protocol: ¹H and ²H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of decanol-d2 in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte signals.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 5 seconds.
-
-
²H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 128 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Data Analysis: In the ¹H NMR spectrum, the reduction in the integral of the signal corresponding to the deuterated position relative to a non-deuterated position provides a measure of isotopic enrichment. The ²H NMR spectrum will show a signal at the chemical shift corresponding to the deuterated position, and its integral can be used for quantification.[7][8]
Gas Chromatography (GC) for Separation of Isotopologues
Gas chromatography can be used to separate deuterated compounds from their non-deuterated counterparts, a phenomenon known as the isotope effect.[9][10] This is particularly useful for assessing the presence of residual non-deuterated decanol.
Experimental Protocol: High-Resolution Gas Chromatography
-
Sample Preparation: Prepare a 1 mg/mL solution of decanol-d2 in a volatile solvent like hexane.
-
Instrumentation: A high-resolution gas chromatograph with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A long, non-polar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm) to enhance separation of isotopologues.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program: An isothermal or slow temperature ramp program to maximize resolution. For example, hold at 100°C for 10 minutes, then ramp at 2°C/min to 150°C.
-
Data Analysis: The retention times of the deuterated and non-deuterated species will differ slightly.[10] The peak areas can be used to quantify the relative amounts of each, providing a measure of isotopic purity.
Data Presentation
Clear and concise presentation of quantitative data is crucial for the interpretation of isotopic purity analysis.
Table 1: Summary of Isotopic Purity of Decanol-d2 by GC-MS
| Isotopologue | Measured m/z | Relative Abundance (%) | Corrected Isotopic Purity (%) |
| Decanol-d0 | 158.1671 | 0.5 | 0.4 |
| Decanol-d1 | 159.1734 | 2.1 | 2.0 |
| Decanol-d2 | 160.1797 | 97.4 | 97.6 |
Table 2: Quantitative NMR Data for Decanol-d2
| Technique | Position of Deuteration | Degree of Deuteration (%) |
| ¹H NMR | C1-H | 98.2 |
| ²H NMR | C1-D | 97.9 |
Table 3: GC-FID Analysis of Decanol Isotopologues
| Compound | Retention Time (min) | Peak Area (%) |
| Decanol-d2 | 25.4 | 98.5 |
| Decanol-d0 | 25.6 | 1.5 |
Mandatory Visualizations
Diagrams illustrating workflows and logical relationships provide a clear visual guide to the analytical process.
Caption: Overall workflow for the isotopic purity analysis of decanol-d2.
Caption: Logical flow diagram for GC-MS based isotopic purity analysis.
Conclusion
The accurate determination of the isotopic purity of decanol-d2 is a multi-faceted analytical challenge that requires the synergistic use of mass spectrometry, NMR spectroscopy, and gas chromatography. By employing the detailed protocols and data handling strategies outlined in this guide, researchers and drug development professionals can confidently assess the isotopic integrity of their deuterated compounds, ensuring data quality and regulatory compliance. The visual workflows provided serve as a practical roadmap for implementing a robust analytical strategy.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. 1-Decanol-D2 | 42006-99-5 | Benchchem [benchchem.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
determining the molecular weight of Decanol-d2
An In-depth Technical Guide to Determining the Molecular Weight of Decanol-d2
This guide provides a detailed methodology for the determination of the molecular weight of Decanol-d2, a deuterated isotopologue of decanol. The inclusion of deuterium atoms alters the compound's mass, a critical parameter in various research applications, including metabolic studies, reaction mechanism elucidation, and as internal standards in mass spectrometry. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Understanding the Chemical Structure
Decanol is a straight-chain fatty alcohol with the chemical formula C₁₀H₂₂O.[1][2][3] The "-d2" designation in Decanol-d2 indicates that two hydrogen atoms (H) within the molecule have been substituted with deuterium (D), the stable isotope of hydrogen with an atomic mass approximately double that of protium (the most common hydrogen isotope). For the purpose of this guide, we will assume the deuterium substitution has occurred on the carbon chain, resulting in the molecular formula C₁₀H₂₀D₂O.
Experimental Protocol: Calculation of Molecular Weight
The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. The following protocol outlines the steps for this calculation.
2.1. Required Data: Standard Atomic Weights
The first step is to obtain the standard atomic weights of each element present in the molecule. These values are established by the International Union of Pure and Applied Chemistry (IUPAC) and represent a weighted average of the masses of an element's naturally occurring isotopes. For this calculation, the following atomic weights are utilized:
2.2. Calculation Steps
-
Identify the number of atoms of each element in the molecular formula of Decanol-d2 (C₁₀H₂₀D₂O).
-
Carbon (C): 10 atoms
-
Hydrogen (H): 20 atoms
-
Deuterium (D): 2 atoms
-
Oxygen (O): 1 atom
-
-
Multiply the number of atoms of each element by its respective atomic weight to find the total mass contribution of each element.
-
Total mass of Carbon = 10 * 12.011 u = 120.110 u
-
Total mass of Hydrogen = 20 * 1.008 u = 20.160 u
-
Total mass of Deuterium = 2 * 2.014 u = 4.028 u
-
Total mass of Oxygen = 1 * 15.999 u = 15.999 u
-
-
Sum the total masses of all elements to determine the molecular weight of Decanol-d2.
-
Molecular Weight = 120.110 u + 20.160 u + 4.028 u + 15.999 u = 160.297 u
-
Data Presentation
The quantitative data for the molecular weight calculation of Decanol-d2 is summarized in the table below for clarity and ease of comparison.
| Element | Symbol | Quantity | Atomic Weight (u) | Total Mass Contribution (u) |
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 20 | 1.008 | 20.160 |
| Deuterium | D | 2 | 2.014 | 4.028 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 160.297 |
Visualization of the Calculation Workflow
The logical process for determining the molecular weight of a deuterated compound like Decanol-d2 is illustrated in the following diagram.
Caption: Workflow for calculating the molecular weight of Decanol-d2.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 3. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]
- 4. aqua-calc.com [aqua-calc.com]
- 5. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 6. turito.com [turito.com]
An In-depth Technical Guide to Interpreting the Mass Spectrum of Decanol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of deuterated decanol (Decanol-d2), specifically 1-decanol-d2, where two deuterium atoms are located on the second carbon atom (C2). This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and isotopic labeling studies.
Introduction
Electron Ionization (EI) mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the fragmentation pattern of its molecular ion. When a molecule is bombarded with high-energy electrons, it forms a radical cation (molecular ion) that can undergo various fragmentation reactions. The resulting charged fragments are detected and plotted as a function of their mass-to-charge ratio (m/z), creating a mass spectrum.
For long-chain alcohols like decanol, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). Isotopic labeling, such as the substitution of hydrogen with deuterium, provides a valuable tool for elucidating these fragmentation mechanisms, as the mass shifts in the resulting fragments can pinpoint the location of the labels.
Experimental Protocols
The data and interpretations presented in this guide are based on standard Electron Ionization (EI) mass spectrometry techniques. A typical experimental protocol for obtaining the mass spectrum of a long-chain alcohol like Decanol-d2 would involve the following steps:
-
Sample Introduction: The Decanol-d2 sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe.
-
Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M•+).
-
Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions and neutral radicals.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Acquisition: The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Data Presentation: Predicted Mass Spectrum of 1-Decanol-d2
The following table summarizes the predicted key ions and their corresponding m/z values in the electron ionization mass spectrum of 1-decanol-d2 (C10H20D2O). This prediction is based on the known fragmentation of 1-decanol, with adjustments for the two deuterium atoms at the C2 position.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 160 | [CH3(CH2)7CD2CH2OH]•+ | Molecular Ion (M•+) |
| 142 | [M - H2O]•+ | Dehydration |
| 141 | [M - HDO]•+ | Dehydration |
| 115 | [C8H19]+ | Cleavage of C1-C2 bond |
| 87 | [C6H13O]+ | McLafferty Rearrangement |
| 73 | [C4H9O]+ | Alpha-cleavage |
| 59 | [C3H7O]+ | Alpha-cleavage |
| 45 | [C2H5O]+ | Alpha-cleavage |
| 33 | [CH2D2O]+ | Alpha-cleavage |
Interpretation of the Mass Spectrum and Fragmentation Pathways
The mass spectrum of 1-decanol-d2 is expected to be characterized by several key fragmentation pathways, which are detailed below. The presence of deuterium at the C2 position provides a unique signature for identifying fragments containing this part of the molecule.
Molecular Ion (M•+)
The molecular ion of 1-decanol-d2 is expected at an m/z of 160. Long-chain alcohols often exhibit a weak or even absent molecular ion peak due to their propensity to fragment readily.
Dehydration ([M - H2O]•+ and [M - HDO]•+)
A common fragmentation pathway for alcohols is the loss of a water molecule. In the case of 1-decanol-d2, the loss of H2O would result in a peak at m/z 142. Additionally, the possibility of losing one deuterium and one hydrogen from the hydroxyl group (HDO) exists, which would lead to a peak at m/z 141. The relative intensities of these peaks would provide insight into the mechanism of water loss.
Alpha-Cleavage
Alpha-cleavage is the most significant fragmentation pathway for primary alcohols. This involves the cleavage of the bond between the C1 and C2 carbons. For 1-decanol-d2, this cleavage would result in the loss of a C8H17• radical, leading to a prominent ion at m/z 33 ([CH2D2O]+). This peak is shifted by two mass units compared to the corresponding peak at m/z 31 in unlabeled 1-decanol, providing clear evidence for the location of the deuterium labels.
Further fragmentation through cleavage of other C-C bonds along the alkyl chain (beta, gamma, etc.) will produce a series of oxonium ions. These are expected at m/z 45, 59, 73, etc., similar to unlabeled 1-decanol, as the deuterium atoms are lost with the neutral alkyl radical.
McLafferty Rearrangement
The McLafferty rearrangement is another characteristic fragmentation for long-chain alcohols. This involves the transfer of a gamma-hydrogen to the oxygen atom, followed by the cleavage of the beta-carbon bond. For 1-decanol-d2, this would result in a fragment ion at m/z 87.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways of 1-decanol-d2.
Caption: Primary fragmentation pathways of the 1-decanol-d2 molecular ion.
An In-depth Technical Guide to the Infrared Spectroscopy of Deuterated Long-chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy in the study of deuterated long-chain alcohols. Particular emphasis is placed on the vibrational characteristics of these molecules, with detailed experimental protocols for their preparation and analysis. This guide is intended to be a valuable resource for researchers in materials science, chemistry, and pharmacology who utilize isotopic labeling to probe molecular structure and dynamics.
Introduction to Infrared Spectroscopy of Alcohols
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and the elucidation of molecular structure.
For long-chain alcohols, the most prominent feature in the IR spectrum is the O-H stretching vibration, which typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules.[1][2] The position and shape of the O-H band are sensitive to the concentration of the alcohol, the solvent, and the temperature.
The Effect of Deuteration on Vibrational Frequencies
Isotopic substitution, particularly the replacement of hydrogen with its heavier isotope deuterium, is a valuable tool in vibrational spectroscopy. The increase in mass upon deuteration leads to a predictable decrease in the vibrational frequency of the corresponding bond. This isotopic shift is most pronounced for bonds directly involving the substituted atom.
For alcohols, deuteration can be targeted at the hydroxyl group (O-D) or the alkyl chain (C-D).
-
O-D Stretching: The O-H stretching frequency at approximately 3600 cm⁻¹ for a "free" (non-hydrogen-bonded) alcohol shifts to around 2600 cm⁻¹ for the corresponding O-D bond. This significant shift is due to the doubling of the reduced mass of the oscillator.[1]
-
C-D Stretching: The C-H stretching vibrations of the alkyl chain, typically found in the 2850-3000 cm⁻¹ region, are shifted to lower wavenumbers upon deuteration.[3][4] The C-D stretching region is generally more complex due to Fermi resonance interactions with D-C-D bending fundamentals.[5]
Quantitative Data: Vibrational Frequencies of Long-Chain Alcohols and their Deuterated Analogues
The following tables summarize the characteristic infrared absorption frequencies for non-deuterated and deuterated long-chain primary alcohols. The data for deuterated species are based on the expected isotopic shifts from their protonated counterparts.
Table 1: Characteristic Infrared Absorption Frequencies of Non-Deuterated Long-Chain Primary Alcohols (CH₃(CH₂)ₙOH)
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Position and width are sensitive to concentration and solvent.[6] |
| O-H Stretch (Free) | ~3600 | Sharp, Medium | Observed in dilute solutions in non-polar solvents.[1] |
| C-H Asymmetric Stretch (CH₃) | ~2962 | Strong | |
| C-H Asymmetric Stretch (CH₂) | ~2925 | Strong | |
| C-H Symmetric Stretch (CH₃) | ~2872 | Medium | |
| C-H Symmetric Stretch (CH₂) | ~2855 | Medium | |
| C-H Bend (Scissoring, CH₂) | 1450 - 1470 | Medium | [4] |
| C-H Bend (Rocking, CH₂) | 720 - 725 | Weak | Seen in long-chain alkanes.[4] |
| C-O Stretch | 1050 - 1085 | Strong | [2] |
| O-H Bend (Out-of-plane) | ~650 | Broad, Weak | [6] |
Table 2: Estimated Infrared Absorption Frequencies for OD-Deuterated Long-Chain Primary Alcohols (CH₃(CH₂)ₙOD)
| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Intensity | Notes |
| O-D Stretch (D-bonded) | 2400 - 2600 | Strong, Broad | Shifted from the O-H stretch by a factor of ~1.35. |
| O-D Stretch (Free) | ~2660 | Sharp, Medium | |
| C-H Asymmetric Stretch (CH₃) | ~2962 | Strong | Unaffected by O-D deuteration. |
| C-H Asymmetric Stretch (CH₂) | ~2925 | Strong | Unaffected by O-D deuteration. |
| C-H Symmetric Stretch (CH₃) | ~2872 | Medium | Unaffected by O-D deuteration. |
| C-H Symmetric Stretch (CH₂) | ~2855 | Medium | Unaffected by O-D deuteration. |
| C-O Stretch | 1050 - 1085 | Strong | |
| O-D Bend (Out-of-plane) | ~480 | Broad, Weak |
Table 3: Estimated Infrared Absorption Frequencies for Perdeuterated Long-Chain Primary Alcohols (CD₃(CD₂)ₙOD)
| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Intensity | Notes |
| O-D Stretch (D-bonded) | 2400 - 2600 | Strong, Broad | |
| C-D Asymmetric Stretch (CD₃) | ~2210 | Strong | |
| C-D Asymmetric Stretch (CD₂) | ~2195 | Strong | |
| C-D Symmetric Stretch (CD₃) | ~2100 | Medium | |
| C-D Symmetric Stretch (CD₂) | ~2090 | Medium | |
| C-D Bend (Scissoring, CD₂) | ~1090 | Medium | |
| C-O Stretch | 1050 - 1085 | Strong |
Experimental Protocols
Synthesis of OD-Deuterated Long-Chain Alcohols via H/D Exchange
This protocol describes a simple and efficient method for the deuteration of the hydroxyl group of a long-chain alcohol using deuterium oxide (D₂O).
Materials:
-
Long-chain alcohol (e.g., 1-dodecanol, 1-octadecanol)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the long-chain alcohol in a minimal amount of the anhydrous solvent in a round-bottom flask.
-
Deuterium Exchange: Add a 5 to 10-fold molar excess of D₂O to the alcohol solution.
-
Stirring: Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the H/D exchange. For longer chain alcohols, gentle heating (e.g., 40 °C) may be required to increase solubility and exchange rate.
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer containing the deuterated alcohol will separate from the aqueous D₂O layer.
-
Extraction: Separate the organic layer. To maximize the degree of deuteration, this exchange process can be repeated 2-3 times with fresh D₂O.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove any residual D₂O.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the pure OD-deuterated long-chain alcohol.
-
Verification: Confirm the deuteration by acquiring an IR spectrum and observing the disappearance of the O-H stretching band and the appearance of the O-D stretching band.
FTIR Analysis of Liquid Long-Chain Alcohols using Attenuated Total Reflectance (ATR)
The ATR technique is well-suited for the analysis of liquid samples, including long-chain alcohols, as it requires minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond, ZnSe)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will account for the absorbance of the crystal and the ambient atmosphere.
-
Sample Application: Place a small drop of the liquid long-chain alcohol (either deuterated or non-deuterated) onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe to prevent cross-contamination.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for the synthesis of OD-deuterated long-chain alcohols.
Caption: Workflow for the FTIR analysis of liquid long-chain alcohols using ATR.
Conclusion
Infrared spectroscopy, coupled with deuterium labeling, provides a powerful methodology for investigating the structure and intermolecular interactions of long-chain alcohols. The distinct isotopic shifts in the O-H/O-D and C-H/C-D stretching regions offer clear spectral windows for probing specific molecular moieties. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for researchers employing these techniques in their scientific endeavors.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Scholars@Duke publication: C-H stretching modes and the structure of n-alkyl chains. 2. Long, all-trans chains [scholars.duke.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Commercial Sources and Technical Guidance for High-Purity Decanol-d2 in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial sources for high-purity deuterated decanol (decanol-d2), its application as an internal standard in quantitative analysis, and representative experimental methodologies. The information is intended to assist researchers in sourcing appropriate materials and designing robust experimental protocols.
Commercial Availability of High-Purity Deuterated Decanol
The selection of a suitable deuterated standard is critical for analytical accuracy. Researchers should prioritize suppliers that provide comprehensive Certificates of Analysis (CoA) detailing chemical and isotopic purity. Below is a summary of commercially available high-purity deuterated decanol products.
| Supplier | Product Name | Formula | Chemical Purity | Isotopic Enrichment | CAS Number |
| Cambridge Isotope Laboratories, Inc. | n-Decanol (D₂₁, 98%)[1] | CD₃(CD₂)₉OH | 98%[1] | Not specified | 110510-78-6[1] |
| MedChemExpress | 1-Decanol-d21[2] | Not specified | Not specified | Not specified | Not specified |
| MedChemExpress | 1-Decanol-d2-2[3][4] | Not specified | Not specified | Not specified | 1335435-63-6[5] |
Application of Deuterated Decanol as an Internal Standard
Deuterated compounds are ideal internal standards for mass spectrometry-based quantification.[6][7] They are chemically almost identical to their non-deuterated counterparts, meaning they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer.[6][8] This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal.[6]
Key Considerations for Using Deuterated Internal Standards:
-
Isotopic Purity: High isotopic purity is essential to prevent signal overlap with the analyte.
-
Chemical Purity: The chemical purity of the deuterated standard should be high to avoid introducing interfering substances.
-
Stability: The deuterium label should be stable and not undergo back-exchange with hydrogen atoms under the experimental conditions.
Experimental Protocols
While a specific, universally applicable protocol for decanol-d2 does not exist, the following represents a generalized workflow for its use as an internal standard in a liquid chromatography-mass spectrometry (LC-MS) analysis of a hypothetical long-chain fatty alcohol analyte in a biological matrix.
Preparation of Stock Solutions
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-deuterated decanol analyte in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of decanol-d2 in the same solvent as the analyte.
Preparation of Calibration Standards and Quality Controls
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank biological matrix (e.g., plasma, cell lysate).
-
To each calibration standard, add a fixed concentration of the decanol-d2 internal standard. The concentration of the internal standard should be chosen to give a strong signal in the mass spectrometer without saturating the detector.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of each sample, calibration standard, and QC, add 200 µL of the internal standard solution in acetonitrile. This will precipitate the proteins.
-
Vortex the samples for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 500 µL of a non-polar solvent (e.g., hexane or ethyl acetate), vortexing for 1 minute, and centrifuging to separate the layers.
-
Transfer the organic (upper) layer containing the analyte and internal standard to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatography: Use a C18 reverse-phase column suitable for the separation of fatty alcohols. The mobile phase will typically consist of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and in multiple reaction monitoring (MRM) mode.
-
Set up an MRM transition for the analyte (e.g., [M-H]⁻ → fragment ion).
-
Set up a corresponding MRM transition for the deuterated internal standard (e.g., [M+D-H]⁻ → fragment ion). The precursor and product ions for the internal standard will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium.
-
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
To further aid in the conceptual understanding of the application of deuterated decanol, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where such a molecule could be used as a tracer.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Hypothetical signaling pathway using Decanol-d2 as a metabolic tracer.
References
- 1. ð-Decanol (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1002-1 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Decanol-d2-2 by MedChem Express, Cat. No. HY-Y1004S6-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Decanol-d2-2_±¨¼Û/¼Û¸ñ/ÐÔÄܲÎÊý/ͼ, MedChemExpress(MCE)_ÉúÎïÆ÷²ÄÍø [bio-equip.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to 1-Decanol-d2: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Decanol-d2 (Deuterated 1-Decanol), a valuable tool in various scientific and research applications. This document details its chemical structure, physicochemical properties, and synthesis, with a focus on its role in analytical and metabolic studies.
Chemical Structure and Identification
1-Decanol-d2 is a stable, isotopically labeled form of 1-Decanol where two hydrogen atoms on the first carbon (C1) have been replaced by deuterium atoms. This specific labeling is denoted as 1-Decanol-1,1-d2.
Chemical Formula: C₁₀H₂₀D₂O
Molecular Structure:
Key Identifiers:
| Identifier | Value |
| CAS Number | 42006-99-5 |
| Molecular Weight | 160.29 g/mol |
| Synonyms | 1-Decanol-1,1-d2, Decan-1,1-d2-1-ol |
Physicochemical Properties
Quantitative data for 1-Decanol-d2 is not extensively reported in publicly available literature. However, the physicochemical properties are expected to be very similar to its non-deuterated analogue, 1-Decanol (CAS: 112-30-1). The primary difference lies in the molecular weight due to the presence of two deuterium atoms.
Table 1: Physicochemical Properties of 1-Decanol (Non-deuterated analogue)
| Property | Value | Reference |
| Appearance | Colorless, viscous liquid | [1] |
| Odor | Aromatic | [1] |
| Melting Point | 6.4 °C | [1] |
| Boiling Point | 232.9 °C | [1] |
| Density | 0.8297 g/cm³ at 20 °C | [1] |
| Solubility in Water | 37 mg/L at 25°C | [1] |
| Flash Point | 108 °C | [1] |
| Interfacial Tension vs. Water | 8.97 mN/m at 20 °C | [1] |
Note: Minor variations in these properties may exist for 1-Decanol-d2 due to the isotopic labeling.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The characteristic triplet for the two protons on C1 in 1-Decanol would be absent in the spectrum of 1-Decanol-d2. The other proton signals of the alkyl chain and the hydroxyl group would remain.
-
¹³C NMR: The signal for C1 would show a characteristic triplet due to coupling with deuterium.
-
²H (Deuterium) NMR: A singlet corresponding to the two deuterium atoms at the C1 position would be observed.
-
-
Infrared (IR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2850-2960 cm⁻¹) of the non-deuterated compound. The characteristic broad O-H stretch would still be present.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 160, which is two mass units higher than that of non-deuterated 1-Decanol (m/z 158). The fragmentation pattern would be similar, with shifts in fragment masses containing the deuterated methylene group.
Experimental Protocols
Synthesis of 1-Decanol-d2
A common method for the synthesis of 1-Decanol-d2 is the reduction of a decanoic acid ester, such as ethyl decanoate or methyl decanoate, using a deuterated reducing agent.
Reaction Scheme:
Where R is an ethyl or methyl group.
Detailed Methodology:
A general procedure for this type of reduction is as follows:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of decanoic acid ester (e.g., ethyl decanoate) in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a reaction flask.
-
Reduction: The flask is cooled in an ice bath, and a solution of lithium aluminum deuteride (LiAlD₄) in the same dry solvent is added dropwise with stirring. The reaction is typically exothermic.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow, sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This is done while cooling the flask in an ice bath.
-
Workup: The resulting precipitate (aluminum salts) is removed by filtration. The organic layer is separated from the aqueous layer, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude 1-Decanol-d2 is then purified by distillation or column chromatography to yield the final product.
Applications in Research and Drug Development
The primary application of 1-Decanol-d2 is as an internal standard in quantitative bioanalytical methods, particularly those using mass spectrometry (e.g., LC-MS, GC-MS).
Internal Standard in Pharmacokinetic Studies
In pharmacokinetic (PK) studies, a deuterated internal standard is added to biological samples (e.g., plasma, urine) at a known concentration before sample preparation. Since the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar matrix effects during ionization. However, it is distinguishable by its higher mass in the mass spectrometer. This allows for accurate quantification of the analyte, as any variability in sample preparation or instrument response is corrected for by the internal standard.
Workflow for using 1-Decanol-d2 as an internal standard in a pharmacokinetic study.
Safety and Handling
The safety profile of 1-Decanol-d2 is expected to be similar to that of 1-Decanol. It is a combustible liquid and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Decanol-d2 is a crucial tool for researchers and drug development professionals, particularly for the accurate quantification of 1-Decanol in biological matrices. Its synthesis via the reduction of decanoic acid esters with a deuterated reducing agent is a well-established method. While specific physicochemical and spectroscopic data are not widely published, the properties of its non-deuterated analogue provide a reliable reference. The use of 1-Decanol-d2 as an internal standard in LC-MS-based pharmacokinetic studies significantly improves the accuracy and reliability of the results.
References
Navigating the Stability and Storage of Decanol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Decanol-d2, a deuterated form of the long-chain fatty alcohol decanol, serves as a valuable tool in various scientific disciplines, particularly as an internal standard in mass spectrometry-based analyses and in metabolic research. Its structural similarity to its non-deuterated counterpart, combined with its distinct mass, allows for precise quantification and tracing. Ensuring the integrity of Decanol-d2 through appropriate storage and handling is paramount for the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for Decanol-d2, based on general principles for deuterated compounds and long-chain alcohols.
Core Principles of Stability
Deuterated compounds, including Decanol-d2, are generally considered to be chemically stable. The replacement of protium (¹H) with deuterium (²H or D) does not alter the fundamental chemical reactivity of the molecule. Deuterium is a stable isotope of hydrogen and does not undergo radioactive decay. Therefore, Decanol-d2 does not have a "shelf life" in the traditional sense, provided it is stored under conditions that prevent chemical degradation and contamination.
The primary factors that can affect the stability of Decanol-d2 are exposure to strong oxidizing agents, extreme temperatures, and conditions that could lead to contamination.
Recommended Storage Conditions
To maintain the purity and isotopic enrichment of Decanol-d2, the following storage conditions are recommended based on safety data sheets and general laboratory best practices:
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, especially if the container will be opened multiple times. This minimizes the risk of oxidation.
-
Container: Keep in a tightly sealed, airtight container to prevent the ingress of moisture and atmospheric contaminants.[2] Amber glass vials or bottles are recommended to protect the compound from light.
-
Environment: Store in a dry, well-ventilated area away from sources of ignition, as decanol is a combustible liquid.[2][3] It should be stored separately from strong oxidizing agents, acid anhydrides, and acid chlorides.[4][5]
Quantitative Stability Data
As of this guide's publication, specific, publicly available long-term stability studies providing quantitative data for Decanol-d2 under various stress conditions (e.g., elevated temperature, humidity, light exposure) are limited. However, a representative stability testing protocol can be designed based on industry standards for chemical reagents and active pharmaceutical ingredients. The following table outlines a hypothetical stability study design for Decanol-d2.
Table 1: Representative Stability Study Protocol for Decanol-d2
| Parameter | Condition 1 (Long-Term) | Condition 2 (Accelerated) | Condition 3 (Stress) |
| Temperature | 25°C ± 2°C | 40°C ± 2°C | 60°C |
| Relative Humidity | 60% ± 5% | 75% ± 5% | As is |
| Time Points | 0, 3, 6, 9, 12, 18, 24, 36 months | 0, 1, 2, 3, 6 months | 0, 1, 2, 4 weeks |
| Container | Tightly sealed amber glass vials | Tightly sealed amber glass vials | Tightly sealed amber glass vials |
| Tests | Appearance, Purity (GC-MS), Isotopic Enrichment (MS), Water Content (Karl Fischer) | Appearance, Purity (GC-MS), Isotopic Enrichment (MS), Water Content (Karl Fischer) | Appearance, Purity (GC-MS), Isotopic Enrichment (MS), Identification of Degradants |
Experimental Protocols for Stability Assessment
A robust stability testing program for Decanol-d2 would involve the following key experimental methodologies:
Sample Preparation and Storage
-
Objective: To prepare and store samples of Decanol-d2 under controlled conditions for stability testing.
-
Methodology:
-
Procure a well-characterized batch of Decanol-d2 with a certificate of analysis detailing its initial purity and isotopic enrichment.
-
Aliquot the Decanol-d2 into pre-cleaned and dried amber glass vials.
-
If required, flush the headspace of the vials with an inert gas (e.g., argon or nitrogen) before sealing.
-
Place the vials in stability chambers maintained at the conditions specified in Table 1.
-
At each designated time point, withdraw vials for analysis.
-
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the chemical purity of Decanol-d2 and identify any potential degradation products.
-
Methodology:
-
Prepare a standard solution of Decanol-d2 of known concentration in a suitable solvent (e.g., dichloromethane or hexane).
-
Prepare a solution of the aged sample at the same concentration.
-
Inject the solutions into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program that allows for the separation of Decanol-d2 from potential impurities and degradation products.
-
The mass spectrometer should be operated in full scan mode to identify any new peaks and in selected ion monitoring (SIM) mode for quantification.
-
Calculate the purity of the sample by comparing the peak area of Decanol-d2 to the total peak area of all components.
-
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
-
Objective: To verify that the isotopic enrichment of Decanol-d2 remains unchanged over time.
-
Methodology:
-
Analyze the sample using GC-MS or direct infusion MS.
-
Acquire the mass spectrum of the molecular ion region of Decanol-d2.
-
Determine the relative intensities of the ion corresponding to Decanol-d2 and any ions corresponding to lower deuteration levels or the non-deuterated decanol.
-
Calculate the isotopic enrichment based on the relative ion intensities.
-
Visualizing Stability and Degradation Pathways
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a stability study of Decanol-d2.
Caption: Workflow for a comprehensive stability assessment of Decanol-d2.
Potential Degradation Pathway
While Decanol-d2 is stable, like other long-chain alcohols, it can undergo oxidation under harsh conditions. The primary degradation pathway would likely involve the oxidation of the alcohol group.
Caption: Potential oxidative degradation pathway for Decanol-d2.
Conclusion
Decanol-d2 is a stable molecule that, when stored under the recommended conditions, should maintain its chemical and isotopic integrity for an extended period. For critical applications in research and drug development, it is advisable to perform periodic quality control checks, especially for older batches or those that have been opened multiple times. The methodologies and workflows presented in this guide provide a framework for ensuring the continued suitability of Decanol-d2 for its intended scientific use. Researchers should always refer to the supplier's specific recommendations and safety data sheets for the most accurate and up-to-date handling and storage information.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Decanol-d2 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to utilizing Decanol-d2 as an internal standard for the quantitative analysis of 1-decanol and other analogous long-chain alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of analytical results. Detailed protocols for sample preparation, instrument parameters, and data analysis are provided, along with illustrative data for method validation.
Introduction
Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, with applications spanning environmental monitoring, food and beverage safety, and pharmaceutical development. Achieving high accuracy and precision in these analyses requires careful control of experimental variables. The introduction of a known quantity of an internal standard (IS) into samples and calibration standards is a widely accepted technique to compensate for analytical variability.
An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties. Stable isotope-labeled compounds, such as Decanol-d2, are considered the gold standard for use as internal standards in mass spectrometry-based methods. Decanol-d2 shares a nearly identical chemical structure and chromatographic behavior with native 1-decanol, but is distinguishable by its mass-to-charge ratio (m/z), allowing for independent and accurate quantification. This application note details a validated method for the quantification of 1-decanol in a water matrix using Decanol-d2 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
1-Decanol (≥98% purity)
-
Decanol-d2 (1,1-dideuterio-1-decanol, ≥98% isotopic purity)
-
-
Solvents and Reagents:
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 1-decanol and Decanol-d2 into separate 10 mL volumetric flasks.
-
Dissolve and dilute to the mark with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the 1-decanol primary stock solution in dichloromethane. The concentration range should be appropriate for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the Decanol-d2 primary stock solution with methanol to a final concentration of 10 µg/mL.
-
Sample Preparation: Liquid-Liquid Extraction
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL Decanol-d2 internal standard spiking solution to the 100 mL water sample, resulting in a final IS concentration of 10 ng/mL.
-
Salting Out: Add 10 g of NaCl to the sample and shake until dissolved. This increases the ionic strength of the aqueous phase and improves the extraction efficiency of the analytes into the organic solvent.
-
Extraction:
-
Transfer the salted water sample to a 250 mL separatory funnel.
-
Add 20 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate for 10 minutes.
-
-
Collection of Organic Layer: Drain the lower dichloromethane layer into a clean glass beaker.
-
Repeat Extraction: Perform a second extraction with an additional 20 mL of dichloromethane. Combine the organic extracts.
-
Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Decanol | 70 | 56 | 83 |
| Decanol-d2 | 72 | 58 | 85 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (1-decanol) to the peak area of the internal standard (Decanol-d2) against the concentration of the analyte.
Table 1: Illustrative Calibration Data for 1-Decanol
| Concentration (µg/mL) | 1-Decanol Area | Decanol-d2 Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,432 | 0.050 |
| 1.0 | 153,890 | 1,515,678 | 0.102 |
| 5.0 | 780,123 | 1,530,987 | 0.509 |
| 10.0 | 1,550,675 | 1,520,456 | 1.020 |
| 25.0 | 3,876,543 | 1,528,901 | 2.536 |
| 50.0 | 7,754,321 | 1,519,876 | 5.102 |
Linearity: A linear regression of the calibration data should yield a correlation coefficient (R²) of ≥ 0.995.
Method Validation Data
Table 2: Precision and Accuracy
| Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Standard Deviation | % RSD (Precision) | % Recovery (Accuracy) |
| 0.5 | 0.48 | 0.03 | 6.3 | 96.0 |
| 10.0 | 10.3 | 0.41 | 4.0 | 103.0 |
| 40.0 | 39.1 | 1.37 | 3.5 | 97.8 |
Table 3: Method Detection Limit (MDL) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| Method Detection Limit (MDL) | 0.05 |
| Limit of Quantification (LOQ) | 0.15 |
MDL is determined from the standard deviation of seven replicate measurements of a low-concentration spiked sample. LOQ is typically defined as 3 to 5 times the MDL.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 1-decanol.
Caption: Logic of internal standard calibration.
Conclusion
Decanol-d2 serves as an excellent internal standard for the GC-MS quantification of 1-decanol and other structurally similar long-chain alcohols. Its use effectively mitigates errors arising from sample matrix complexity and procedural variations. The protocol detailed in this application note provides a robust and reliable framework for accurate and precise quantification, suitable for a wide range of research and quality control applications. The method demonstrates good linearity, precision, and accuracy, with a low limit of detection, making it a valuable tool for trace-level analysis.
Application Note: Quantitative Analysis of Decanol in Human Plasma by LC-MS/MS Using Deuterated Decanol (Decanol-d2) as an Internal Standard
AN-0012
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Decanol is a straight-chain fatty alcohol with applications in various industries, including pharmaceuticals and cosmetics. Accurate quantification of decanol in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalysis. However, the analysis of fatty alcohols like decanol by electrospray ionization (ESI) LC-MS/MS is challenging due to their poor ionization efficiency.
To overcome this limitation, a chemical derivatization strategy is employed to introduce a readily ionizable moiety to the decanol molecule. This application note describes a robust and sensitive method for the quantification of decanol in human plasma using decanol-d2 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing the highest degree of accuracy and precision[1][2].
The method involves a simple liquid-liquid extraction (LLE) of decanol and the decanol-d2 internal standard from plasma, followed by derivatization with 2-sulfobenzoic acid cyclic anhydride to form a negatively charged sulfonate derivative. This derivative exhibits excellent ionization efficiency in negative ESI mode, enabling low limits of quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: 1-Decanol (≥98% purity), 1,1-Decanol-d2 (≥98% purity, D-atom % ≥99)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), 2-Sulfobenzoic acid cyclic anhydride, Triethylamine, Methyl tert-butyl ether (MTBE), Human plasma (K2-EDTA), Formic acid (LC-MS grade).
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of decanol and decanol-d2 in methanol.
-
Calibration Standards (CS): Serially dilute the decanol primary stock with 50:50 acetonitrile:water to prepare working solutions for calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the decanol-d2 primary stock with methanol.
Sample Preparation Protocol
-
Aliquoting: To 50 µL of plasma sample (blank, CS, or unknown) in a microcentrifuge tube, add 10 µL of the 50 ng/mL decanol-d2 IS working solution. For the blank sample, add 10 µL of methanol.
-
Protein Precipitation & LLE: Add 200 µL of MTBE. Vortex for 2 minutes to precipitate proteins and extract the analytes.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a 1 mg/mL solution of 2-sulfobenzoic acid cyclic anhydride in acetonitrile containing 2% triethylamine.
-
Vortex briefly and incubate at 60°C for 15 minutes.
-
-
Final Preparation: After incubation, evaporate the solvent to dryness again under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix.
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: (Values are illustrative for the sulfonate derivative and require empirical optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) |
| Decanol Derivative | 323.2 | 80.1 (SO3⁻) | 100 | -25 |
| Decanol-d2 Derivative | 325.2 | 80.1 (SO3⁻) | 100 | -25 |
Data Presentation
The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines. The representative quantitative data are summarized below.
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | R² | Weighting |
| Decanol | 1 - 1000 | >0.995 | 1/x² |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤15.1 | ± 8.5 | ≤16.3 | ± 9.2 |
| LQC | 3 | ≤10.2 | ± 6.1 | ≤11.5 | ± 7.5 |
| MQC | 100 | ≤8.5 | ± 4.3 | ≤9.1 | ± 5.8 |
| HQC | 800 | ≤7.9 | ± 3.8 | ≤8.4 | ± 4.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 88.5 | 95.2 |
| HQC | 800 | 91.2 | 93.8 |
Visualizations
Principle of Stable Isotope-Labeled Internal Standard
The diagram below illustrates the fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis. The ratio of the analyte signal to the constant-concentration IS signal is directly proportional to the analyte concentration, correcting for variations in sample processing and instrument response.
Experimental Workflow
The following workflow diagram provides a step-by-step overview of the entire analytical process, from sample reception to final data analysis.
References
Applications of Decanol-d2 in Metabolic Tracing Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Decanol-d2, a stable isotope-labeled form of the ten-carbon fatty alcohol 1-decanol, serves as a valuable tracer in metabolic studies. Its application allows for the precise tracking of the metabolic fate of medium-chain fatty alcohols and their subsequent incorporation into various lipid species. The deuterium label provides a distinct mass shift that can be detected by mass spectrometry, enabling researchers to differentiate the tracer and its metabolites from their endogenous, unlabeled counterparts.
The primary applications of Decanol-d2 in metabolic tracing include:
-
Elucidation of Fatty Alcohol Metabolism: Decanol-d2 is utilized to investigate the pathways of fatty alcohol oxidation. By monitoring the appearance of deuterium-labeled downstream metabolites, researchers can study the activity of enzymes such as fatty alcohol dehydrogenases and fatty aldehyde dehydrogenases.[1][2] This is particularly relevant in studying diseases associated with impaired fatty alcohol metabolism, such as Sjögren-Larsson syndrome.[2]
-
Quantification of Metabolic Flux: The rate of incorporation of the deuterium label from Decanol-d2 into metabolites like decanoic acid and complex lipids can be used to determine the metabolic flux through these pathways. This provides quantitative insights into the dynamics of lipid synthesis and turnover under various physiological or pathological conditions.
-
Lipidomics and the Study of Complex Lipid Synthesis: Once oxidized to decanoic acid-d2, the labeled fatty acid can be activated to Decanoyl-d2-CoA and incorporated into more complex lipid structures, such as triglycerides, phospholipids, and cholesterol esters. Stable isotope tracing with Decanol-d2 allows for the detailed analysis of the synthesis and remodeling of these lipid classes.
-
Internal Standard for Quantification: In addition to its role as a tracer, Decanol-d2 can be used as an internal standard for the accurate quantification of unlabeled 1-decanol in biological samples using isotope dilution mass spectrometry.
Metabolic Pathway of Decanol-d2
The metabolic conversion of Decanol-d2 primarily follows an oxidative pathway within the cell, predominantly in the peroxisomes and endoplasmic reticulum. The key steps are the sequential oxidation to decanal-d2 and then to decanoic acid-d2. This resulting deuterated fatty acid can then enter the fatty acid pool and be utilized for energy production via β-oxidation or for the synthesis of complex lipids.
Experimental Protocols
The following protocols provide a general framework for conducting metabolic tracing studies with Decanol-d2 in a cell culture model.
Protocol 1: In Vitro Labeling of Cultured Cells with Decanol-d2
This protocol describes the labeling of a cultured cell line (e.g., hepatocytes, adipocytes) to trace the incorporation of Decanol-d2 into intracellular lipids.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Decanol-d2
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Culture cells to approximately 80% confluency in a suitable culture vessel (e.g., 6-well plate).
-
Preparation of Labeling Medium:
-
Prepare a stock solution of Decanol-d2 complexed to BSA. Dissolve an appropriate amount of Decanol-d2 in a small volume of ethanol and then add it dropwise to a sterile BSA solution in PBS while vortexing to achieve a final desired stock concentration (e.g., 10 mM Decanol-d2, 5% BSA).
-
Dilute the Decanol-d2/BSA stock solution into the cell culture medium to the final working concentration (e.g., 50-100 µM).
-
-
Labeling:
-
Remove the existing culture medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
At each time point, remove the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or by scraping into a suitable volume of ice-cold PBS.
-
Centrifuge the cell suspension to pellet the cells.
-
Remove the supernatant and store the cell pellet at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction and Sample Preparation for GC-MS Analysis
This protocol outlines the extraction of total lipids from the labeled cell pellets and their preparation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellets from Protocol 1
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard (e.g., heptadecanoic acid)
-
Anhydrous sodium sulfate
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
Procedure:
-
Lipid Extraction (MTBE Method):
-
Resuspend the cell pellet in 100 µL of water.
-
Add 360 µL of methanol and the internal standard. Vortex thoroughly.
-
Add 1.2 mL of MTBE. Vortex for 1 hour at 4°C.
-
Add 300 µL of water to induce phase separation. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes.
-
Carefully collect the upper organic phase (containing lipids) and transfer it to a new tube.
-
Dry the organic phase under a stream of nitrogen.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization (for analysis of fatty acids):
-
To the dried lipid extract, add 1 mL of 2% H2SO4 in methanol.
-
Incubate at 50°C for 2 hours.
-
Add 1.5 mL of water and 0.5 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and resuspend in a suitable volume for GC-MS analysis.
-
-
Silylation (for analysis of alcohols and other polar metabolites):
-
To the dried lipid extract, add 50 µL of pyridine.
-
Add 50 µL of MSTFA + 1% TMCS.
-
Incubate at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
-
Protocol 3: GC-MS Analysis
This protocol provides representative parameters for the analysis of derivatized lipid extracts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
GC Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm).
GC Parameters (example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless).
MS Parameters (example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the unlabeled and labeled analytes, and/or full scan mode (e.g., m/z 50-650) for metabolite identification.
Data Presentation
The quantitative data from a Decanol-d2 tracing experiment can be summarized to show the isotopic enrichment in key downstream metabolites over time.
| Time Point (hours) | Decanol-d2 Enrichment (%) | Decanoic acid-d2 Enrichment (%) | Triglyceride-palmitate-d2 Enrichment (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 98.5 ± 0.5 | 15.2 ± 1.8 | 0.5 ± 0.1 |
| 6 | 99.1 ± 0.3 | 45.8 ± 3.2 | 2.1 ± 0.4 |
| 12 | 98.9 ± 0.4 | 62.5 ± 4.1 | 5.8 ± 0.9 |
| 24 | 99.3 ± 0.2 | 75.3 ± 3.9 | 10.2 ± 1.5 |
Data are presented as mean ± standard deviation (n=3) and represent the percentage of the labeled species relative to the total pool of that metabolite.
Experimental Workflow Visualization
The overall experimental workflow for an in vitro metabolic tracing study using Decanol-d2 is depicted below.
References
Application Notes and Protocols for Decanol-d2 in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Decanol-d2 (deuterated decanol) in lipidomics research. Decanol-d2 serves as a valuable tool for both the accurate quantification of lipids as an internal standard and for tracing the metabolic fate of fatty alcohols and their incorporation into complex lipids.
Introduction to Decanol-d2 in Lipidomics
In the field of lipidomics, which involves the large-scale study of lipids in biological systems, accurate and reproducible quantification is crucial.[1][2][3] The complexity of the lipidome and the potential for variability during sample preparation and analysis necessitate the use of internal standards.[4] Isotopically labeled lipids, such as Decanol-d2, are ideal for this purpose as they share similar physicochemical properties with their endogenous counterparts but are distinguishable by mass spectrometry due to their mass shift.[4][5]
Decanol-d2 can be utilized in two primary applications in lipidomics research:
-
Internal Standard for Quantification: When added to a biological sample at a known concentration before lipid extraction, Decanol-d2 can be used to normalize for variations in extraction efficiency and instrument response, allowing for the accurate quantification of other lipid species.[4]
-
Metabolic Tracer: By introducing Decanol-d2 to cells or organisms, researchers can trace its incorporation into various lipid classes over time. This provides insights into the dynamics of lipid metabolism, including pathways of fatty alcohol utilization, esterification, and incorporation into complex lipids like phospholipids and triacylglycerols.[6][7][8]
Experimental Protocols
The following protocols provide a detailed methodology for the use of Decanol-d2 in a typical lipidomics workflow, from sample preparation to data analysis.
Protocol for Using Decanol-d2 as an Internal Standard
This protocol outlines the steps for using Decanol-d2 to quantify endogenous lipids in a biological sample, such as plasma, cells, or tissue.
Materials:
-
Decanol-d2 of high isotopic purity
-
Biological sample (e.g., 100 µL plasma, 1x10^6 cells, 10 mg tissue)
-
Solvents: Methanol (MeOH), Chloroform (CHCl3), Methyl-tert-butyl ether (MTBE), Water (LC-MS grade)
-
Internal standard stock solution: Prepare a 1 mg/mL stock solution of Decanol-d2 in ethanol.
-
Extraction solvent mixture (e.g., Folch: CHCl3:MeOH 2:1 v/v or MTBE:MeOH 2:1 v/v)[9]
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For tissues, homogenize in a suitable buffer.
-
For cells, wash with phosphate-buffered saline (PBS) and pellet.
-
-
Spiking with Internal Standard:
-
Add a precise amount of the Decanol-d2 internal standard stock solution to the sample. The final concentration should be within the dynamic range of the mass spectrometer and comparable to the expected concentration of the analytes of interest. A typical starting concentration is 1-10 µM.
-
-
Lipid Extraction (Folch Method): [9]
-
To the sample spiked with Decanol-d2, add 3 mL of CHCl3:MeOH (2:1, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate at room temperature for 20 minutes.
-
Add 0.6 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reverse-phase C18 column) to separate the lipids.
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of both the endogenous lipids and Decanol-d2. This is typically done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) in targeted analysis, or full scan mode for untargeted analysis.[1][10]
-
-
Data Analysis:
-
Identify the peak corresponding to Decanol-d2 based on its retention time and m/z value.
-
Calculate the peak area of Decanol-d2 and the peak areas of the endogenous lipids of interest.
-
The concentration of the endogenous lipid can be calculated using the following formula:
Concentration of Endogenous Lipid = (Peak Area of Endogenous Lipid / Peak Area of Decanol-d2) * Concentration of Decanol-d2
-
Protocol for Metabolic Labeling with Decanol-d2
This protocol describes how to use Decanol-d2 to trace its metabolic fate within a cellular system.
Materials:
-
Decanol-d2
-
Cell culture medium
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Solvents for lipid extraction (as in Protocol 2.1)
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of Decanol-d2 in ethanol.
-
Add the Decanol-d2 stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-50 µM). Ensure the final concentration of ethanol is non-toxic to the cells (typically <0.1%).
-
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density and allow them to adhere.
-
Replace the standard culture medium with the Decanol-d2 containing labeling medium.
-
Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) to monitor the time-dependent incorporation of the label.
-
-
Sample Harvesting and Lipid Extraction:
-
At each time point, wash the cells with ice-cold PBS to remove any remaining labeling medium.
-
Harvest the cells by scraping or trypsinization.
-
Perform lipid extraction as described in Protocol 2.1 (steps 3 and 4).
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by LC-MS/MS.
-
The mass spectrometer should be set to detect potential deuterated lipid species. This will involve searching for masses that are shifted by the mass of the deuterium atoms in Decanol-d2. For example, if Decanol-d2 is incorporated into a phospholipid, the resulting molecule will have a higher m/z value than its non-labeled counterpart.
-
-
Data Analysis:
-
Analyze the mass spectrometry data to identify and quantify the deuterated lipid species.
-
The rate of incorporation of Decanol-d2 into different lipid classes can be determined by monitoring the increase in the abundance of the labeled lipids over time.
-
Data Presentation
Quantitative data from lipidomics experiments using Decanol-d2 should be presented in a clear and structured format. Below are example tables for presenting results from the two main applications.
Table 1: Quantification of Endogenous Fatty Alcohols Using Decanol-d2 as an Internal Standard.
| Endogenous Fatty Alcohol | Retention Time (min) | Peak Area (Analyte) | Peak Area (Decanol-d2) | Concentration (µM) |
| Decanol | 5.2 | 1.2 x 10^6 | 2.5 x 10^6 | 4.8 |
| Dodecanol | 6.8 | 8.5 x 10^5 | 2.5 x 10^6 | 3.4 |
| Tetradecanol | 8.3 | 4.1 x 10^5 | 2.5 x 10^6 | 1.6 |
Table 2: Time-Course of Decanol-d2 Incorporation into a Hypothetical Lipid Class (e.g., Wax Esters).
| Time Point (hours) | Labeled Wax Ester (Peak Area) | Unlabeled Wax Ester (Peak Area) | % Label Incorporation |
| 0 | Not Detected | 5.8 x 10^7 | 0% |
| 1 | 1.2 x 10^6 | 5.7 x 10^7 | 2.1% |
| 4 | 6.5 x 10^6 | 5.2 x 10^7 | 12.5% |
| 12 | 2.1 x 10^7 | 3.9 x 10^7 | 53.8% |
| 24 | 3.5 x 10^7 | 2.5 x 10^7 | 140.0% |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a potential metabolic pathway involving Decanol-d2.
Caption: Workflow for quantitative lipidomics using Decanol-d2 as an internal standard.
Caption: Hypothetical metabolic pathway of Decanol-d2 incorporation into complex lipids.
Conclusion
Decanol-d2 is a versatile tool in lipidomics research, enabling both precise quantification of lipids and the elucidation of metabolic pathways. The protocols and data presentation guidelines provided here offer a framework for researchers to effectively integrate Decanol-d2 into their lipidomics workflows. The use of such isotopically labeled standards is essential for generating high-quality, reproducible data in the complex and dynamic field of lipid research.
References
- 1. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 2. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. metsol.com [metsol.com]
- 9. mdpi.com [mdpi.com]
- 10. Mass Spectrometry Methodology in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fatty Alcohols Using Decanol-d2 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty alcohols are long-chain aliphatic alcohols that play crucial roles in various biological processes and are key components in the production of waxes, lubricants, and surfactants. Accurate quantification of fatty alcohols in diverse biological and industrial matrices is essential for understanding their metabolic pathways, identifying disease biomarkers, and ensuring quality control in manufacturing processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, including fatty alcohols.
The use of a stable isotope-labeled internal standard, such as decanol-d2, is critical for achieving high accuracy and precision in GC-MS quantification. The internal standard, added at a known concentration to both calibration standards and unknown samples, co-elutes with the target analyte and experiences similar effects during sample preparation and analysis. This allows for the correction of variations in extraction efficiency, derivatization yield, and injection volume, leading to more reliable and reproducible results. This application note provides a detailed protocol for the quantification of a range of fatty alcohols (C8-C20) in a biological matrix using decanol-d2 as an internal standard, followed by silylation and GC-MS analysis.
Principle of the Method
The method involves the extraction of total lipids from the sample, followed by saponification to release ester-bound fatty alcohols. After extraction of the neutral lipid fraction containing the fatty alcohols, the hydroxyl groups are derivatized to form trimethylsilyl (TMS) ethers. This derivatization step increases the volatility and thermal stability of the fatty alcohols, making them amenable to GC-MS analysis. Decanol-d2 is added at the beginning of the sample preparation process to ensure it undergoes all procedural steps alongside the endogenous fatty alcohols. Quantification is achieved by creating a calibration curve for each fatty alcohol using the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane, Chloroform, Methanol (all HPLC or GC grade)
-
Reagents:
-
Potassium hydroxide (KOH)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Standards:
-
1-Octanol (C8)
-
1-Decanol (C10)
-
1-Dodecanol (C12)
-
1-Tetradecanol (C14)
-
1-Hexadecanol (C16)
-
1-Octadecanol (C18)
-
1-Eicosanol (C20)
-
1-Decanol-d2 (Internal Standard)
-
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Prepare a 1 mg/mL stock solution of decanol-d2 in chloroform.
-
Fatty Alcohol Calibration Standard Stock Solution (FA Stock): Prepare a mixed stock solution containing each fatty alcohol (C8-C20) at a concentration of 1 mg/mL in chloroform.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the FA Stock solution into vials. Add a constant amount of the IS Stock solution to each calibration standard. Evaporate the solvent under a gentle stream of nitrogen. The final concentrations should range from 1 µg/mL to 100 µg/mL for each fatty alcohol, with the decanol-d2 concentration held constant at 10 µg/mL.
Sample Preparation
-
Homogenization: Homogenize the biological sample (e.g., plasma, cell pellet, tissue) in a suitable buffer.
-
Internal Standard Spiking: To 1 mL of the homogenized sample, add a known amount of the decanol-d2 internal standard solution (e.g., 10 µg).
-
Lipid Extraction and Saponification:
-
Add 2 mL of 2% (w/v) KOH in methanol to the sample.
-
Vortex thoroughly and incubate at 60°C for 1 hour to saponify the lipids.
-
Cool the sample to room temperature.
-
-
Extraction of Fatty Alcohols:
-
Add 2 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of hexane and combine the hexane layers.
-
Dry the combined hexane extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
Derivatization
-
To the dried extract, add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Octanol-TMS | ~10.5 | 117 | 187 | 203 |
| 1-Decanol-TMS | ~13.2 | 117 | 215 | 231 |
| 1-Decanol-d2-TMS (IS) | ~13.2 | 119 | 217 | 233 |
| 1-Dodecanol-TMS | ~15.8 | 117 | 243 | 259 |
| 1-Tetradecanol-TMS | ~18.2 | 117 | 271 | 287 |
| 1-Hexadecanol-TMS | ~20.5 | 117 | 299 | 315 |
| 1-Octadecanol-TMS | ~22.6 | 117 | 327 | 343 |
| 1-Eicosanol-TMS | ~24.6 | 117 | 355 | 371 |
Table 2: Method Validation Data
| Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 1-Octanol | 1 - 100 | >0.995 | 0.2 | 0.7 |
| 1-Decanol | 1 - 100 | >0.998 | 0.1 | 0.4 |
| 1-Dodecanol | 1 - 100 | >0.997 | 0.1 | 0.5 |
| 1-Tetradecanol | 1 - 100 | >0.996 | 0.2 | 0.6 |
| 1-Hexadecanol | 1 - 100 | >0.998 | 0.2 | 0.8 |
| 1-Octadecanol | 1 - 100 | >0.995 | 0.3 | 1.0 |
| 1-Eicosanol | 1 - 100 | >0.994 | 0.5 | 1.5 |
Table 3: Precision and Recovery
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |
| 1-Decanol | 5 | < 5% | < 8% | 95 - 105 |
| 50 | < 4% | < 7% | 97 - 103 | |
| 1-Hexadecanol | 5 | < 6% | < 9% | 93 - 107 |
| 50 | < 5% | < 8% | 96 - 104 |
Visualizations
Caption: Experimental workflow for fatty alcohol quantification.
Caption: Logic for internal standard-based quantification.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of fatty alcohols in biological samples using decanol-d2 as an internal standard. The detailed sample preparation, derivatization, and GC-MS analysis procedures, coupled with the use of a stable isotope-labeled internal standard, ensure high accuracy, precision, and reproducibility. The presented method validation data demonstrates the suitability of this approach for reliable fatty alcohol analysis in research, clinical, and industrial settings. The provided workflows and logical diagrams offer a clear visual guide for the implementation of this method.
Application Note: Quantitative Analysis of Decanol Using Isotope Dilution Mass Spectrometry with Decanol-d2
Abstract
This application note details a robust and highly accurate method for the quantification of decanol in various matrices using isotope dilution mass spectrometry (IDMS). By employing Decanol-d2 as an internal standard, this method effectively minimizes variations arising from sample preparation and instrumental analysis, ensuring high precision and accuracy. The protocol is applicable to researchers, scientists, and professionals in drug development and quality control who require reliable quantification of long-chain alcohols.
Introduction
Decanol, a ten-carbon fatty alcohol, finds applications in the manufacturing of plastics, lubricants, surfactants, and as a solvent. Accurate quantification of decanol is crucial for quality control in industrial processes and for studying its metabolic fate and potential toxicological effects in biological systems. Isotope dilution mass spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements.[1][2] It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample.[2] Since the internal standard and the analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer.[3] This co-behavior allows for the correction of analyte losses during sample preparation and variations in instrument response, leading to highly reliable quantitative data.
This application note provides a comprehensive protocol for the quantification of decanol using Decanol-d2 as the internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS involves creating a mixture of the sample containing the analyte of unknown concentration and a known quantity of the isotopically labeled standard (in this case, Decanol-d2). The ratio of the unlabeled analyte to the labeled internal standard is then measured by a mass spectrometer. Since the amount of the added internal standard is known, the concentration of the native analyte in the original sample can be precisely calculated. The use of a stable isotope-labeled internal standard, such as Decanol-d2, is critical as it behaves almost identically to the unlabeled analyte during extraction, derivatization, and chromatography, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Experimental Protocols
Materials and Reagents
-
Decanol (analytical standard)
-
Decanol-d2 (isotopically labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sample matrix (e.g., plasma, water, industrial solvent)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of decanol and dissolve it in 10 mL of methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of Decanol-d2 in methanol. Store both stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of decanol by serial dilution of the primary stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of Decanol-d2 at a concentration of 100 ng/mL by diluting the primary stock solution with methanol.
-
Sample Preparation (Using Solid Phase Extraction)
-
Spiking with Internal Standard: To 1 mL of the sample (e.g., plasma), add 10 µL of the 100 ng/mL Decanol-d2 working internal standard solution. Vortex for 30 seconds.
-
Protein Precipitation (for biological samples): Add 2 mL of cold acetonitrile to the sample, vortex for 1 minute, and then centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Decanol: Monitor the transition of the precursor ion [M+H]+ to a specific product ion.
-
Decanol-d2: Monitor the transition of its corresponding precursor ion [M+H]+ to its product ion.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
Data Analysis and Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the decanol to the peak area of the Decanol-d2 internal standard against the concentration of the decanol calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of decanol in the unknown samples by interpolating the measured peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes representative quantitative data obtained using this IDMS method for the analysis of decanol in a spiked matrix.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow Diagram
Caption: Workflow for IDMS analysis of Decanol using Decanol-d2.
Signaling Pathway/Logical Relationship Diagram
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The described isotope dilution mass spectrometry method using Decanol-d2 as an internal standard provides a highly accurate, precise, and reliable approach for the quantification of decanol. This application note serves as a comprehensive guide for researchers and scientists in various fields, enabling them to achieve high-quality quantitative results. The detailed protocol and workflows can be adapted to various sample matrices and analytical instrumentation.
References
- 1. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Isotope dilution - Wikipedia [en.wikipedia.org]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Decanol-d2 in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanol, a ten-carbon fatty alcohol, and its isomers are present in various environmental matrices, originating from both natural and anthropogenic sources. Its detection and quantification are crucial for environmental monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Decanol-d2, is the gold standard for accurate and precise quantification of decanol in complex environmental samples. This application note provides detailed protocols for the analysis of decanol in water samples using Decanol-d2 as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled compounds as internal standards.[1] Decanol-d2 is an excellent internal standard for the quantification of 1-decanol because it is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis. Its different mass, however, allows it to be distinguished by the mass spectrometer. This method effectively corrects for sample loss during extraction and variations in ionization efficiency, leading to highly precise and reliable quantification.
General Principles
The core principle involves adding a known amount of Decanol-d2 to a sample at the beginning of the analytical process. The deuterated standard undergoes the same extraction, derivatization (if necessary), and analysis steps as the native decanol. By measuring the ratio of the response of the native analyte to the deuterated internal standard, the concentration of the native decanol in the original sample can be accurately calculated. This approach minimizes errors arising from matrix effects and variations in instrument performance.
Experimental Protocols
Two common and effective methods for the extraction of decanol from water samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME). The choice of method may depend on the sample volume, expected concentration of the analyte, and available laboratory equipment.
Protocol 1: Liquid-Liquid Extraction (LLE) followed by GC-MS
This protocol is suitable for the analysis of decanol in water samples such as wastewater and surface water.
3.1.1. Materials and Reagents
-
Decanol (analytical standard)
-
Decanol-d2 (isotopic standard)
-
Dichloromethane (DCM), pesticide residue grade or equivalent
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water (for blanks and standard preparation)
-
Glassware: 1 L separatory funnels, graduated cylinders, vials with PTFE-lined caps
3.1.2. Sample Preparation and Extraction
-
Collect water samples in clean glass bottles.
-
To a 500 mL water sample in a 1 L separatory funnel, add a known amount of Decanol-d2 solution in methanol (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 1 µg/L).
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
3.1.3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Decanol (C10H22O, MW: 158.28): Quantifier ion m/z 70, Qualifier ions m/z 56, 84
-
Decanol-d2 (C10H20D2O, MW: 160.29): Quantifier ion m/z 72, Qualifier ions m/z 58, 86
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS
This protocol is a solvent-free alternative, ideal for cleaner water matrices and for detecting lower concentrations of volatile and semi-volatile compounds.
3.2.1. Materials and Reagents
-
Decanol (analytical standard)
-
Decanol-d2 (isotopic standard)
-
Sodium chloride (NaCl), analytical grade
-
Deionized water
-
SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with PTFE-lined septa
3.2.2. Sample Preparation and Extraction
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of Decanol-d2 solution in methanol (e.g., 10 µL of a 1 µg/mL solution to achieve a final concentration of 1 µg/L).
-
Add 3 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of decanol into the headspace.
-
Immediately seal the vial with a PTFE-lined septum.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) with constant stirring.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile and semi-volatile compounds.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.
3.2.3. GC-MS Analysis
-
Gas Chromatograph and Mass Spectrometer: Same as in Protocol 1.
-
SPME Desorption:
-
Inlet Temperature: 250°C
-
Desorption Time: 5 minutes in splitless mode
-
-
Oven Temperature Program and MS Parameters: Same as in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data that can be obtained using the described methods with Decanol-d2 as an internal standard. The values are illustrative and should be determined for each specific application and instrument.
Table 1: Method Performance for Decanol Analysis in Spiked Water Samples
| Parameter | Liquid-Liquid Extraction (LLE) | Headspace SPME (HS-SPME) |
| Linear Range (µg/L) | 0.5 - 100 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µg/L) | 0.1 | 0.05 |
| Limit of Quantification (LOQ) (µg/L) | 0.5 | 0.1 |
| Mean Recovery (%) | 95 ± 8 | 98 ± 6 |
| Relative Standard Deviation (RSD) (%) | < 10 | < 10 |
Table 2: GC-MS SIM Parameters for Decanol and Decanol-d2
| Compound | Molecular Weight | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Decanol | 158.28 | ~12.5 | 70 | 56 | 84 |
| Decanol-d2 | 160.29 | ~12.5 | 72 | 58 | 86 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical process.
References
Application Notes and Protocols: Preparation of Decanol-d2 Stock Solutions
Introduction
Decanol-d2 (Deuterated decyl alcohol) is a stable isotope-labeled form of 1-decanol, a straight-chain fatty alcohol.[1][2] The replacement of two hydrogen atoms with deuterium provides a mass shift that makes it an invaluable tool in various analytical and research applications. Primarily, it serves as an excellent internal standard for the precise quantification of 1-decanol and other related long-chain alcohols in complex matrices using isotope dilution mass spectrometry (IDMS).[3] Its use corrects for sample loss during extraction and variations in ionization efficiency, leading to highly accurate and reliable results.[3] Furthermore, deuterated compounds are utilized in NMR spectroscopy to investigate reaction mechanisms and molecular structures.[3][4] The strategic replacement of hydrogen with deuterium can also alter the metabolic pathways of molecules, making it a useful technique in pharmacokinetic and drug metabolism studies to enhance metabolic stability.[5][6][7]
This document provides detailed protocols for the preparation of Decanol-d2 stock solutions for use in research, drug development, and analytical science.
Safety, Handling, and Storage
1. Safety and Handling:
Decanol-d2 should be handled in accordance with good laboratory practices. It is a combustible liquid and should be kept away from heat, sparks, and open flames.[8][9] Use in a well-ventilated area or under a laboratory fume hood to avoid inhalation of vapor or mist.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and impervious clothing.[8][9]
2. Storage:
Store Decanol-d2 and its stock solutions at room temperature in a dry, cool, and well-ventilated place.[8][9] Keep containers tightly closed to prevent contamination and evaporation.[9] The product is chemically stable under standard ambient conditions.
Data Presentation: Solubility and Physical Properties
Accurate preparation of stock solutions requires knowledge of the solute's physical properties and solubility in various solvents. The properties of Decanol-d2 are nearly identical to those of unlabeled 1-decanol.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀D₂O | N/A (Derived) |
| Molecular Weight | Approx. 160.30 g/mol | N/A (Calculated, ~158.28 + 2)[10] |
| Appearance | Clear, colorless liquid | [10] |
| Boiling Point | ~232.9 °C | N/A (Similar to 1-Decanol) |
| Flash Point | 82 °C (180 °F) | [8][10] |
| Storage Temperature | Room Temperature | [8] |
| Solubility in Water | 0.37 g/100ml (Very Poor) | [10] |
| Solubility in Organic Solvents | ||
| Alcohol (Ethanol, Methanol) | Soluble | [10] |
| Ether | Soluble | [10] |
| Acetone | Miscible | Assumed based on properties |
| Acetonitrile | Miscible | Assumed based on properties |
| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 10 mM) | [11] |
| Chloroform, Dichloromethane | Soluble | Assumed based on properties |
| Hexanes | Soluble | Assumed based on properties |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL (1000 µg/mL) Primary Stock Solution in Methanol
This protocol describes the preparation of a high-concentration primary stock solution that can be used for creating subsequent working standards.
Materials:
-
Decanol-d2
-
HPLC-grade or ACS-grade Methanol
-
Analytical balance (readable to at least 0.1 mg)
-
10 mL Class A volumetric flask with stopper
-
Glass Pasteur pipette or syringe
-
Weighing paper or boat
-
Spatula
-
Beaker
-
Amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Calculation: No calculation is needed for the mass, as it is the basis of the concentration (1 mg/mL in a final volume of 10 mL requires 10 mg).
-
Weighing:
-
Place a clean, dry weighing boat on the analytical balance and tare the balance.
-
Carefully weigh approximately 10.0 mg of Decanol-d2 directly into the weighing boat. Record the exact weight (e.g., 10.2 mg).
-
-
Dissolution:
-
Carefully transfer the weighed Decanol-d2 into the 10 mL volumetric flask.
-
Rinse the weighing boat with small aliquots of methanol (1-2 mL) and transfer the rinsate into the volumetric flask to ensure a complete, quantitative transfer.
-
Add methanol to the flask until it is approximately half-full.
-
Swirl the flask gently to dissolve the Decanol-d2 completely.
-
-
Dilution to Volume:
-
Once the solute is fully dissolved, continue to add methanol carefully until the bottom of the meniscus reaches the calibration mark on the neck of the flask. Use a Pasteur pipette for the final additions to avoid overshooting the mark.
-
-
Homogenization:
-
Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Concentration Calculation:
-
Calculate the precise concentration of the stock solution based on the actual mass weighed.
-
Concentration (mg/mL) = (Actual Mass of Decanol-d2 in mg) / (Final Volume in mL)
-
Example: 10.2 mg / 10.0 mL = 1.02 mg/mL.
-
-
Storage:
-
Transfer the solution to a clearly labeled amber glass vial.
-
The label should include: Compound Name (Decanol-d2), Concentration, Solvent (Methanol), Preparation Date, and Preparer's Initials.
-
Store at room temperature in a well-ventilated area, away from ignition sources.
-
Protocol 2: Preparation of a 10 µg/mL Working Solution
This protocol describes the serial dilution of the primary stock solution to create a lower-concentration working solution, for example, for use as an internal standard in a calibration curve.
Materials:
-
1.02 mg/mL (or other known concentration) Decanol-d2 primary stock solution
-
HPLC-grade or ACS-grade Methanol
-
10 mL Class A volumetric flask
-
Calibrated micropipettes (e.g., 100 µL or 1000 µL) and tips
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Calculation (using C₁V₁ = C₂V₂):
-
C₁ = Concentration of primary stock solution (e.g., 1020 µg/mL)
-
V₁ = Volume of primary stock to transfer (?)
-
C₂ = Desired concentration of working solution (10 µg/mL)
-
V₂ = Final volume of working solution (e.g., 10 mL)
-
V₁ = (C₂ * V₂) / C₁ = (10 µg/mL * 10 mL) / 1020 µg/mL = 0.098 mL or 98 µL
-
-
Dilution:
-
Using a calibrated micropipette, accurately transfer 98 µL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the calibration mark with methanol.
-
-
Homogenization and Storage:
-
Stopper the flask, invert 15-20 times to mix thoroughly.
-
Transfer to a labeled amber vial and store under the same conditions as the primary stock.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing Decanol-d2 stock solutions.
Hypothetical Application Diagram
Caption: Use of Decanol-d2 as a tracer in a metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Decanol [webbook.nist.gov]
- 3. 1-Decanol-D2 | 42006-99-5 | Benchchem [benchchem.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Deuteration of the farnesyl terminal methyl groups of δ-tocotrienol and its effects on the metabolic stability and ability of inducing G-CSF production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Decanol-d2-2 by MedChem Express, Cat. No. HY-Y1004S6-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing Decanol-d2 for Internal Standard Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Decanol-d2 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using Decanol-d2 as an internal standard?
A1: Decanol-d2 is a deuterated form of 1-decanol. In quantitative analysis, particularly in chromatography (GC) and mass spectrometry (MS), it is added in a known, constant amount to all samples, calibration standards, and quality controls.[1] Its primary purpose is to correct for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, injection volume differences, and instrument response drift.[2] By comparing the signal of the target analyte to the signal of Decanol-d2, a more accurate and precise quantification can be achieved.
Q2: What are the key properties to consider when selecting an internal standard like Decanol-d2?
A2: An ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the samples.[3] For mass spectrometry applications, a stable isotope-labeled version of the analyte, such as a deuterated compound, is often the best choice.[3] When using Decanol-d2, it is crucial to ensure that the deuterium labels are on stable positions of the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix.[4][5]
Q3: At what concentration should I initially use Decanol-d2?
A3: A general guideline is to add the internal standard at a concentration that is similar to the expected concentration of the analyte in the samples.[6] For a calibration curve spanning a wide concentration range, a common practice is to set the internal standard concentration at or near the midpoint of the curve. This ensures a consistent and reliable signal across all calibration points.
Q4: Can the concentration of Decanol-d2 affect the linearity of my calibration curve?
A4: Yes, the concentration of the internal standard can impact the linearity of the calibration curve.[7] An inappropriately high or low concentration can lead to non-linear responses. It is essential to experimentally determine the optimal concentration that provides a linear response over the desired analytical range. In some cases, increasing the internal standard concentration has been shown to improve linearity, especially over a wide dynamic range.[8]
Q5: Is it possible for Decanol-d2 to interfere with the analyte signal?
A5: While stable isotope-labeled standards are designed to minimize interference, it is possible under certain conditions. Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the deuterated internal standard, a phenomenon known as isotopic crosstalk.[9] This is more pronounced for higher molecular weight compounds. Additionally, high concentrations of the analyte can sometimes suppress the signal of the co-eluting internal standard in LC-MS.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Decanol-d2 Signal | 1. Incorrect Preparation: Errors in dilution or addition of the internal standard stock solution. 2. Degradation: The internal standard may have degraded due to improper storage or handling. 3. Instrumental Issues: Problems with the injection port, column, or detector. 4. Ion Suppression: In LC-MS, co-eluting matrix components can suppress the ionization of Decanol-d2.[12] | 1. Verify Preparation: Prepare a fresh dilution of the internal standard and re-analyze. Ensure accurate pipetting. 2. Check Stability: Analyze a freshly prepared standard to confirm its integrity. Store stock solutions at appropriate temperatures and protect from light if necessary. 3. Instrument Maintenance: Perform routine maintenance on the instrument, including cleaning the injection port and checking for leaks. 4. Chromatographic Separation: Modify the chromatographic method to separate Decanol-d2 from interfering matrix components. |
| High Variability in Decanol-d2 Signal | 1. Inconsistent Addition: Inconsistent volumes of the internal standard solution are being added to the samples. 2. Sample Matrix Effects: Different sample matrices are affecting the recovery or ionization of the internal standard differently. 3. Instability in the Autosampler: The internal standard may be degrading in the autosampler over the course of the run. | 1. Standardize Addition: Use a calibrated pipette or an automated liquid handler to add the internal standard. Add the internal standard as early as possible in the sample preparation workflow.[13] 2. Matrix Matching: If possible, prepare calibration standards in a matrix that is similar to the samples. 3. Assess Stability: Evaluate the stability of the internal standard in the sample matrix and in the autosampler over time. |
| Non-linear Calibration Curve | 1. Inappropriate IS Concentration: The concentration of Decanol-d2 is too high or too low relative to the analyte concentrations. 2. Detector Saturation: The signal from the internal standard or the analyte at high concentrations is saturating the detector. 3. Isotopic Interference: Natural isotopes of the analyte are interfering with the internal standard signal.[7][9] | 1. Optimize IS Concentration: Experiment with different fixed concentrations of Decanol-d2 to find one that provides a linear response across the calibration range. 2. Adjust Concentrations: Dilute the higher concentration standards to bring the signal within the linear range of the detector. 3. Select Appropriate Ions: In MS, select precursor and product ions for the analyte and internal standard that minimize isotopic overlap. |
| Chromatographic Peak Tailing or Splitting | 1. Column Overload: The concentration of the analyte or internal standard is too high for the column. 2. Poor Solubility: Decanol-d2 may not be fully soluble in the sample solvent. 3. Column Degradation: The analytical column is old or has been contaminated. | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Change Solvent: Ensure the sample solvent is compatible with Decanol-d2. 1-decanol is soluble in organic solvents like ethanol and ether but has low solubility in water.[14] 3. Replace Column: Install a new analytical column. |
| Shift in Decanol-d2 Retention Time | 1. Deuterium Isotope Effect: In chromatography, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[12][15] 2. Changes in Mobile Phase or Temperature: Variations in the chromatographic conditions can cause retention time shifts. | 1. Consistent Conditions: This is often a consistent and predictable effect. Ensure that the integration parameters are set correctly to capture the entire peak. 2. System Stability: Ensure the chromatographic system is stable and equilibrated before running samples. |
Experimental Protocols
Protocol 1: Preparation of Decanol-d2 Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of Decanol-d2.
Materials:
-
Decanol-d2 (analytical grade)
-
Methanol (HPLC or MS grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of Decanol-d2.
-
Quantitatively transfer the weighed Decanol-d2 into a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the Decanol-d2.
-
Once dissolved, bring the volume up to the 10 mL mark with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the stock solution in an amber vial at 2-8°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with methanol.
-
Stopper and mix thoroughly.
-
This working solution is now ready to be added to samples and standards.
-
Protocol 2: Optimization of Decanol-d2 Concentration
Objective: To determine the optimal concentration of Decanol-d2 for a given assay.
Procedure:
-
Prepare Analyte Calibration Standards: Prepare a series of calibration standards for the target analyte at concentrations spanning the expected range of the samples.
-
Prepare Internal Standard Test Solutions: Prepare several working solutions of Decanol-d2 at different concentrations (e.g., 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL).
-
Spike Standards: For each Decanol-d2 concentration, spike a constant volume into each of the analyte calibration standards.
-
Analyze Samples: Analyze each set of calibration standards using the intended analytical method (e.g., GC-MS or LC-MS/MS).
-
Evaluate Performance: For each Decanol-d2 concentration, generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the analyte concentration.
-
Select Optimal Concentration: Choose the Decanol-d2 concentration that results in the calibration curve with the best linearity (R² value closest to 1.000), accuracy, and precision over the desired concentration range.
Quantitative Data Summary
The following tables provide illustrative data from an experiment to optimize the concentration of Decanol-d2 for the analysis of a hypothetical analyte.
Table 1: Response of Decanol-d2 at Different Concentrations
| Decanol-d2 Concentration (µg/mL) | Mean Peak Area | %RSD (n=5) | Signal-to-Noise (S/N) |
| 1 | 55,000 | 4.2 | 150 |
| 5 | 280,000 | 2.5 | 800 |
| 10 | 550,000 | 1.8 | 1500 |
| 25 | 1,350,000 | 1.5 | 3500 |
Table 2: Linearity of Analyte Calibration Curve with Varying Decanol-d2 Concentrations
| Decanol-d2 Concentration (µg/mL) | Linearity (R²) |
| 1 | 0.9952 |
| 5 | 0.9989 |
| 10 | 0.9998 |
| 25 | 0.9995 |
Based on this illustrative data, a Decanol-d2 concentration of 10 µg/mL would be chosen as it provides a strong signal with good precision and the best linearity for the analyte calibration curve.
Visualizations
Caption: Workflow for optimizing Decanol-d2 concentration.
References
- 1. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lab Chapter 7.4 [people.whitman.edu]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing deuterium exchange in Decanol-d2 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Decanol-d2 to prevent unwanted deuterium exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for Decanol-d2?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a proton (¹H). In Decanol-d2 (CH₃(CH₂)₈CD₂OH), the deuterium atoms are on the carbon adjacent to the hydroxyl group. While these are not as readily exchangeable as the hydroxyl proton, exchange can occur under certain conditions, compromising the isotopic purity of the compound. The hydroxyl proton itself is highly labile and will readily exchange with protons from any protic source it encounters.[1][2][3] This is critical for applications like NMR spectroscopy, where the presence of protons in place of deuterium can lead to misleading spectral data, or in metabolic studies where the deuterium label is used as a tracer.[4]
Q2: What are the primary sources of proton contamination that can lead to deuterium exchange?
A2: The most common sources of proton contamination in a laboratory setting include:
-
Atmospheric Moisture: Water (H₂O) in the air can readily exchange with the deuterium in your sample.
-
Residual Protons in Solvents: Even high-purity deuterated solvents contain trace amounts of their non-deuterated counterparts (e.g., CHCl₃ in CDCl₃).[5][6]
-
Contaminated Glassware and Equipment: Glass surfaces can adsorb water. Pipette tips, and other equipment can also introduce proton-containing impurities.
-
Acidic or Basic Impurities: The presence of acid or base catalysts can significantly accelerate the rate of deuterium exchange.[7][8][9]
Q3: How should I properly store Decanol-d2 to maintain its isotopic integrity?
A3: To minimize the risk of deuterium exchange during storage, Decanol-d2 should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[10] The container should be stored in a cool, dry place. For long-term storage, consider using a desiccator to further protect against atmospheric moisture.
Q4: Can the hydroxyl (OH) proton of Decanol-d2 be exchanged?
A4: Yes, the proton of the hydroxyl group is highly acidic and will rapidly exchange with deuterium from deuterated solvents (like D₂O) or other deuterium sources.[2] This is a well-known phenomenon used in NMR spectroscopy to identify -OH peaks.[11] If your experiment requires the hydroxyl group to remain deuterated (OD), it is crucial to work in a moisture-free environment and use deuterated solvents.
Troubleshooting Guide
Unwanted deuterium exchange can be a frustrating issue. This guide will help you identify the potential causes and find solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected proton signals in NMR spectrum corresponding to the deuterated positions of decanol. | 1. Contamination with atmospheric moisture during sample preparation. 2. Use of non-anhydrous deuterated solvents. 3. Presence of acidic or basic impurities. | 1. Prepare samples in a glove box or under a stream of dry, inert gas. 2. Use freshly opened, high-purity deuterated solvents or dry the solvent using molecular sieves. 3. Purify the Decanol-d2 or the solvent to remove acidic or basic residues. |
| Broad or disappearing hydroxyl proton signal in non-deuterated solvent. | This is expected behavior due to exchange with trace amounts of water or other exchangeable protons.[2][5] | This is not necessarily a problem but a confirmation of an exchangeable proton. To observe the peak, ensure the entire system is scrupulously dry. |
| Gradual loss of isotopic purity over time. | Improper storage allowing for slow exchange with atmospheric moisture. | Store Decanol-d2 in a tightly sealed vial with a PTFE-lined cap, under an inert atmosphere, and in a desiccator. |
| Inconsistent results between experiments. | Variability in laboratory humidity or solvent quality. | Standardize sample preparation procedures, including the use of a controlled atmosphere and consistent solvent batches. |
Experimental Protocol: Preparation of a Decanol-d2 Sample for NMR Spectroscopy
This protocol outlines the steps to prepare a Decanol-d2 sample for NMR analysis while minimizing the risk of deuterium exchange.
Materials:
-
Decanol-d2
-
High-purity deuterated solvent (e.g., CDCl₃, stored over molecular sieves)
-
NMR tube, oven-dried
-
Glassware (e.g., small vial, Pasteur pipette), oven-dried
-
Molecular sieves (activated)
-
Inert gas supply (Argon or Nitrogen)
-
Glove box or a dry, inert atmosphere workstation
Procedure:
-
Drying Glassware: Place all glassware, including the NMR tube and a small vial, in an oven at >100°C for at least 4 hours to remove any adsorbed water. Allow to cool to room temperature in a desiccator.
-
Solvent Preparation: Use a freshly opened ampule of high-purity deuterated solvent. Alternatively, dispense the solvent from a bottle that has been stored over activated molecular sieves for at least 24 hours.
-
Sample Preparation in an Inert Atmosphere:
-
Perform all subsequent steps in a glove box or under a positive pressure of dry argon or nitrogen.
-
Transfer the desired amount of Decanol-d2 to the pre-dried vial using a clean, dry syringe or pipette.
-
Add the required volume of the anhydrous deuterated solvent to the vial to dissolve the Decanol-d2.
-
-
Transfer to NMR Tube:
-
Using a clean, dry Pasteur pipette, transfer the solution from the vial to the oven-dried NMR tube.
-
To prevent contamination from suspended particles which can degrade NMR spectral quality, it is good practice to filter the sample through a small plug of glass wool packed into the Pasteur pipette.[12]
-
-
Sealing the NMR Tube:
-
Cap the NMR tube securely. For sensitive samples or long-term experiments, consider using a flame-sealed NMR tube.
-
-
Data Acquisition: Acquire the NMR spectrum as soon as possible after sample preparation.
Visualizing Workflows and Mechanisms
Troubleshooting Deuterium Exchange
The following diagram illustrates a logical workflow for troubleshooting the source of proton contamination in your Decanol-d2 experiments.
Caption: A flowchart for identifying sources of proton contamination.
Mechanism of Deuterium Exchange in Decanol
The following diagram illustrates the chemical pathways for acid- and base-catalyzed deuterium exchange at the hydroxyl group of decanol.
Caption: Acid- and base-catalyzed exchange of the hydroxyl proton.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. reddit.com [reddit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
Navigating Chromatographic Challenges with Decanol-d2: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Decanol-d2, achieving optimal chromatographic peak shape is crucial for accurate analysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common peak shape issues encountered during experiments with this deuterated alcohol.
Frequently Asked Questions (FAQs)
Q1: Why is my Decanol-d2 peak exhibiting tailing?
Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue. For Decanol-d2, this can be attributed to several factors:
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl group of Decanol-d2, leading to tailing.[1][2][3]
-
Column Overload: Injecting too high a concentration of Decanol-d2 can saturate the stationary phase.[1][2][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can influence the ionization of residual silanols, exacerbating tailing.[4][5]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.[1][4][5]
Q2: What causes peak fronting with my Decanol-d2 analysis?
Peak fronting, where the peak's initial slope is less steep than the latter part, is often a result of:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[6][7][8]
-
Sample Solvent Incompatibility: If the solvent used to dissolve the Decanol-d2 is significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the separation, resulting in a fronting peak.[6][9]
-
Low Column Temperature: Insufficient temperature can lead to poor mass transfer and result in fronting.[9]
Q3: I am observing split peaks for Decanol-d2. What could be the reason?
Split peaks can be particularly problematic as they can be misinterpreted as multiple compounds. Common causes include:
-
Column Void or Channeling: A void at the head of the column or channels in the packing material can cause the sample to travel through different paths, resulting in a split peak.[7][10][11]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can distort the sample band, leading to peak splitting.[5][7][12]
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is immiscible with the mobile phase can cause the peak to split.[7]
-
Co-elution: It is also possible that an impurity is co-eluting with the Decanol-d2 peak.
Q4: Can the deuterium labeling in Decanol-d2 itself affect peak shape?
The deuterium isotope effect can cause deuterated compounds like Decanol-d2 to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[13][14][15] This is due to subtle differences in the strength of interaction with the stationary phase.[16][17] While this primarily affects retention time, severe peak shape distortion is more likely due to the chromatographic conditions rather than the deuterium labeling itself. However, it is a factor to be aware of when comparing chromatograms of labeled and unlabeled decanol.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for Decanol-d2.
Experimental Protocol:
-
Reduce Sample Concentration: Prepare a series of dilutions of your Decanol-d2 sample (e.g., 50%, 25%, and 10% of the original concentration) and inject them. If peak shape improves with dilution, the original issue was likely column overload.
-
Mobile Phase Modification:
-
pH Adjustment: If using a buffered mobile phase, adjust the pH to be at least 2 pH units below the pKa of the silanol groups (typically around pH 2-3) to suppress their ionization.
-
Additive Inclusion: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
Column Flushing: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) to remove potential contaminants.
-
Guard Column Check: If using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is likely contaminated and should be replaced.
-
Column Replacement: If the above steps do not resolve the issue, the analytical column may be degraded and require replacement.
Troubleshooting Workflow for Peak Tailing
Caption: Workflow for troubleshooting peak tailing.
Guide 2: Addressing Peak Fronting
This guide outlines steps to identify and correct the causes of peak fronting for Decanol-d2.
Experimental Protocol:
-
Injection Volume and Concentration Reduction: Similar to troubleshooting tailing, inject a smaller volume or a more dilute sample of Decanol-d2. If fronting is reduced, the issue is likely sample overload.
-
Sample Solvent Evaluation:
-
Dissolve the Decanol-d2 sample in the mobile phase itself, if possible.
-
If a different solvent must be used, ensure it is weaker (less eluotropic) than the mobile phase. For reversed-phase chromatography, this means using a solvent with a higher aqueous content.
-
-
Increase Column Temperature: Gradually increase the column temperature (e.g., in 5°C increments) within the column's recommended operating range. This can improve analyte solubility and mass transfer.
Troubleshooting Workflow for Peak Fronting
Caption: Workflow for troubleshooting peak fronting.
Guide 3: Investigating Split Peaks
This guide provides a procedure to determine the cause of split peaks for Decanol-d2.
Experimental Protocol:
-
Inspect the Column:
-
Visually inspect the inlet of the column for any signs of a void or discoloration of the packing material.
-
If a void is suspected, the column may need to be replaced.
-
-
Reverse Flush the Column: Disconnect the column and reconnect it in the reverse direction. Flush with a strong solvent to a waste container (do not flush into the detector). This may dislodge any particulate matter blocking the inlet frit.[5]
-
Check for Co-elution:
-
If possible, use a mass spectrometer (MS) detector to check the mass-to-charge ratio across the entire peak. A change in the mass spectrum could indicate a co-eluting impurity.
-
Alter the chromatographic selectivity by changing the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol) or the column chemistry. If the two split peaks resolve into two distinct peaks, this confirms co-elution.
-
-
Sample Preparation Review: Ensure the sample is fully dissolved and that the injection solvent is compatible with the mobile phase.
Troubleshooting Workflow for Split Peaks
Caption: Workflow for troubleshooting split peaks.
Quantitative Data Summary
| Parameter | Typical Adjustment for Tailing | Typical Adjustment for Fronting | Typical Adjustment for Split Peaks |
| Sample Concentration | Decrease by 50-90% | Decrease by 50-90% | No direct effect, but can help diagnose co-elution |
| Injection Volume | Decrease | Decrease | No direct effect, but can help diagnose co-elution |
| Mobile Phase pH | Adjust to 2-3 | Generally no direct effect | Generally no direct effect |
| Mobile Phase Additive | Add 0.1% TEA | Not applicable | Not applicable |
| Column Temperature | May have minor effect | Increase in 5°C increments | Generally no direct effect |
| Flow Rate | May have minor effect | May have minor effect | Generally no direct effect |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. acdlabs.com [acdlabs.com]
- 8. perkinelmer.com [perkinelmer.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. bio-works.com [bio-works.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Matrix Effects with Deuterated Internal Standards
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a deuterated internal standard like Decanol-d2 in LC-MS analysis?
A1: Deuterated internal standards are used to improve the accuracy and precision of quantitative analysis in liquid chromatography-mass spectrometry (LC-MS).[1][2] They are chemically almost identical to the analyte of interest but have a slightly higher mass due to the replacement of hydrogen atoms with deuterium.[1] This allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to your samples, you can correct for variations that may occur during sample preparation, injection, and ionization in the MS source, a phenomenon known as the matrix effect.[1][3]
Q2: How does a deuterated internal standard correct for matrix effects?
A2: Matrix effects are the alteration of ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification.[4] A deuterated internal standard, being structurally very similar to the analyte, is expected to co-elute and experience the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect can be normalized, leading to more accurate results.
Q3: What are the potential drawbacks of using a deuterated internal standard like Decanol-d2?
A3: While effective, deuterated internal standards are not without potential issues:
-
Deuterium Isotope Effect: The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention time between the analyte and the internal standard.[5][6] If this shift is significant, the analyte and the internal standard may not experience the same matrix effect, leading to incomplete correction.[4]
-
Deuterium Exchange: In some cases, deuterium atoms, especially those on heteroatoms (like -OH in decanol), can exchange with hydrogen atoms from the solvent or matrix. This can compromise the isotopic purity of the standard and affect quantification.[7]
-
Cost and Availability: Custom synthesis of high-purity deuterated standards can be expensive and they may not be commercially available for all analytes.[1]
Q4: How many deuterium atoms are ideal for an internal standard?
A4: Typically, a deuterated internal standard should contain between 2 to 10 deuterium atoms. The optimal number ensures a sufficient mass shift to distinguish it from the natural isotopic distribution of the analyte, minimizes the risk of isotopic overlap, and helps maintain chromatographic co-elution.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor precision and accuracy | Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement. This could be due to a chromatographic shift (deuterium isotope effect). | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to minimize the retention time difference between the analyte and the deuterated standard.[4] 2. Evaluate a Different Labeled Standard: If co-elution cannot be achieved, consider a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[5] |
| Internal standard peak area is inconsistent across samples | Inaccurate Spiking: Inconsistent addition of the internal standard to samples and calibrants. | 1. Review Spiking Procedure: Ensure the internal standard is added at the earliest possible stage of the sample preparation to account for any loss during the entire workflow.[2] 2. Use a calibrated pipette and verify the concentration of the spiking solution. |
| Retention time of the deuterated standard is significantly different from the analyte | Deuterium Isotope Effect: More pronounced with a higher number of deuterium atoms and can be influenced by the chromatographic conditions. | 1. Adjust Chromatographic Conditions: Experiment with different mobile phase organic modifiers (e.g., acetonitrile vs. methanol) and temperatures to reduce the separation. 2. Consider a standard with fewer deuterium labels , if available. |
| Loss of deuterium label | Back-exchange: Deuterium atoms on labile functional groups (e.g., hydroxyls, amines) can exchange with protons from the solvent. | 1. Store the standard in an aprotic solvent. 2. Avoid strongly acidic or basic conditions during sample preparation and analysis. [7] 3. Use a standard with deuterium labels on stable positions (e.g., aliphatic or aromatic carbons).[2] |
Experimental Protocols
Generic Protocol for Evaluating a Deuterated Internal Standard for Matrix Effect Correction
This protocol outlines the key steps to assess the suitability of a deuterated internal standard, such as a deuterated long-chain alcohol, for correcting matrix effects in a complex sample matrix.
1. Objective: To determine if the deuterated internal standard co-elutes with the analyte and effectively compensates for matrix-induced signal suppression or enhancement.
2. Materials:
-
Analyte of interest
-
Deuterated internal standard (e.g., Decanol-d2)
-
Blank matrix (a sample of the same type as the study samples, but without the analyte)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
LC-MS system with appropriate column
3. Procedure:
-
Step 1: Preparation of Stock Solutions
-
Prepare a stock solution of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Step 2: Preparation of Working Solutions
-
Prepare a series of working solutions of the analyte and a single working solution of the internal standard by diluting the stock solutions.
-
-
Step 3: Matrix Effect Evaluation
-
Set A (Neat Solution): Spike a known amount of the analyte and the internal standard into the initial mobile phase.
-
Set B (Post-extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final extract, spike the same amount of analyte and internal standard as in Set A.
-
Set C (Matrix-matched Calibrators): Spike known concentrations of the analyte and a fixed concentration of the internal standard into the blank matrix before the sample preparation procedure.
-
-
Step 4: LC-MS Analysis
-
Inject and analyze all prepared samples.
-
Monitor the peak areas of the analyte and the internal standard.
-
-
Step 5: Data Analysis
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
-
Assess Co-elution: Compare the retention times of the analyte and the internal standard.
-
Evaluate Correction: In the matrix-matched calibrators (Set C), calculate the ratio of the analyte peak area to the internal standard peak area. This ratio should be consistent and proportional to the analyte concentration.
-
4. Acceptance Criteria:
-
The retention time difference between the analyte and the internal standard should be minimal (ideally, they should co-elute).
-
The use of the internal standard should result in acceptable accuracy and precision for quality control samples prepared in the matrix.
Visualizations
Caption: The impact of matrix effects on analyte ionization and signal intensity.
Caption: Workflow for using a deuterated internal standard to correct for matrix effects.
Caption: A logical workflow for troubleshooting issues with deuterated internal standards.
References
Technical Support Center: Decanol-d2 Stability and Degradation
Troubleshooting Guide
This guide addresses common issues researchers may encounter, potentially related to the stability of Decanol-d2.
Q1: My experimental results are inconsistent or unexpected. Could my Decanol-d2 be degraded?
A1: Inconsistent results can stem from various factors, including the stability of your reagents. Here is a logical workflow to troubleshoot the issue:
Diagram 1: Troubleshooting Unexpected Results
Q2: I suspect my Decanol-d2 has been contaminated with water. How can I check and what should I do?
A2: Deuterated solvents are often hygroscopic. Water contamination can be a significant issue.
-
Detection: The presence of water can often be detected by NMR spectroscopy, where you may see a peak for HDO or H2O.[1]
-
Mitigation: To minimize water content, you can use molecular sieves. Add the sieves to the solvent, agitate the mixture, and let it stand for several hours. This can reduce water content significantly.[1] For future prevention, always handle the compound under an inert atmosphere (e.g., argon or nitrogen) and use dry syringes and glassware.
Q3: My Decanol-d2 has a slight yellow tint, but it was colorless when I received it. What does this mean?
A3: A change in color, such as developing a yellow tint, is a common indicator of chemical degradation. This could be due to oxidation or reaction with impurities. It is highly recommended to verify the purity of the sample using analytical methods like GC-MS or NMR before further use. If degradation is confirmed, the sample should be discarded according to hazardous waste disposal regulations.[2]
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for Decanol-d2?
A4: Proper storage is crucial for maintaining the stability of deuterated compounds. Based on general guidelines for deuterated solvents and alcohols, the following conditions are recommended:
-
Temperature: Store at room temperature.[1][2][3][4] For long-term storage or as an analytical standard, refrigeration (2°C to 8°C) may be considered to slow potential degradation and evaporation.[5]
-
Atmosphere: Store under an inert atmosphere if possible to prevent oxidation and moisture absorption.
-
Container: Keep in a tightly sealed, airtight container.[6] Amber glass vials are recommended to protect from light.[5]
-
Environment: Store in a dry, well-ventilated place away from light, moisture, heat, and sources of ignition.[1][2][6][7]
Q5: What are the potential degradation pathways for Decanol-d2?
A5: While specific pathways for Decanol-d2 are not documented, alcohols are generally susceptible to oxidation. The primary hydroxyl group in decanol can be oxidized first to an aldehyde (decanal) and then further to a carboxylic acid (decanoic acid). This process can be accelerated by exposure to air (oxygen), heat, light, and the presence of metal catalysts.
Diagram 2: Hypothetical Oxidation of Decanol
Q6: What materials and chemicals are incompatible with Decanol-d2?
A6: Based on the material safety data for 1-decanol, it is incompatible with strong oxidizing agents.[2][7] It may also react violently with substances like acetyl bromide.[8] Mixtures of alcohols with concentrated sulfuric acid and strong hydrogen peroxide can be explosive.[8]
Quantitative Data Summary
No specific quantitative data on the degradation rates or stability of Decanol-d2 was found in the reviewed literature. However, the table below summarizes general storage and stability information for related compounds.
| Compound Type | Recommended Storage Temperature | Key Stability Concerns | Common Incompatibilities |
| Long-chain Alcohols (e.g., 1-Decanol) | Room Temperature | Oxidation, moisture absorption | Strong oxidizing agents, strong acids |
| General Deuterated Solvents | Room Temperature (unless specified) | Moisture absorption (hygroscopic), isotopic exchange with protic contaminants (e.g., water) | Varies by solvent, moisture |
| Volatile Analytical Standards | Refrigerated (2°C - 8°C) | Evaporation, degradation from light or heat | Light, air (oxygen), heat |
Experimental Protocols
General Protocol for Assessing Chemical Stability
This is a generalized workflow for a stability study. Specific parameters such as time points, temperatures, and analytical methods should be adapted for Decanol-d2 based on its intended application.
Diagram 3: General Workflow for Stability Assessment
Methodology:
-
Initial Analysis (Time Zero):
-
Procure a new, high-purity sample of Decanol-d2.
-
Perform baseline analysis to confirm identity, purity, and appearance.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine chemical purity and identify any existing minor impurities.
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and determine the level of deuteration.
-
Visual Inspection: Record the color, clarity, and physical state.
-
-
-
Sample Storage:
-
Aliquot the sample into multiple airtight, amber glass vials to avoid repeated opening and closing of a single stock container.
-
Store aliquots under a matrix of controlled conditions (stress conditions) to assess stability. For example:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Accelerated: 40°C
-
Photostability: Room temperature with exposure to controlled UV/visible light.
-
-
-
Time-Point Testing:
-
Establish a schedule for testing (e.g., 1 month, 3 months, 6 months, 1 year).
-
At each time point, retrieve one aliquot from each storage condition for analysis.
-
-
Analysis of Stored Samples:
-
Repeat the same analytical tests performed at Time Zero (GC-MS, NMR, visual inspection).
-
-
Data Evaluation:
-
Compare the results from each time point to the Time Zero data.
-
Look for:
-
A decrease in the peak area of Decanol-d2 (indicating degradation).
-
The appearance of new peaks in the chromatogram or spectrum (indicating degradation products).
-
Changes in color or clarity.
-
-
Quantify the percentage of remaining Decanol-d2 at each time point and condition. This data can be used to estimate the shelf-life of the compound under defined storage conditions.
-
References
- 1. buchem.com [buchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Ethanol-dâ (D, 99%) Ethyl alcohol (<6% DâO) - Cambridge Isotope Laboratories, DLM-31B-5 [isotope.com]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-DECANOL (DECYL ALCOHOL, CAPRİC ALCOHOL) - Ataman Kimya [atamanchemicals.com]
Troubleshooting Deuterated Compounds in Mass Spectrometry: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated compounds in mass spectrometry. The following information addresses common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Issue 1: Poor Quantification and Variability
Q: My quantitative results are inconsistent and show high variability despite using a deuterated internal standard. What could be the cause?
A: A primary cause for this issue is the "isotope effect," which can lead to differential matrix effects. Although stable isotope-labeled (SIL) internal standards are intended to co-elute with the analyte and compensate for matrix effects, the substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule. This can cause a slight separation during chromatography, leading to incomplete co-elution. If the analyte and the deuterated standard elute at slightly different times into regions of varying ion suppression or enhancement, it can result in inaccurate and variable quantification.[1][2][3] It's a misconception that deuterated internal standards will always correct for matrix effects.[3]
Issue 2: Chromatographic Peak Tailing or Splitting
Q: I am observing tailing or splitting of my chromatographic peaks for my analyte and deuterated internal standard. Why is this happening?
A: This phenomenon is often a direct consequence of the deuterium isotope effect on chromatography. The replacement of hydrogen with deuterium can change a compound's lipophilicity and interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds typically elute slightly earlier than their non-deuterated counterparts, though the reverse has also been observed.[4][5][6] This can manifest as tailing or apparent peak splitting if the separation is not baseline resolved. The magnitude of the retention time shift is often dependent on the number of deuterium atoms in the molecule.[4]
Issue 3: Loss of Deuterium Label
Q: I suspect my deuterated standard is losing its deuterium label. How can I confirm this and what can be done to prevent it?
A: This issue is known as "back-exchange," where deuterium atoms on the labeled compound are replaced by protons from the solvent (e.g., water in the mobile phase). This is particularly common for deuterium atoms attached to heteroatoms like oxygen, nitrogen, or sulfur, as they are more labile.[7][8][9]
To minimize back-exchange:
-
Control pH: The rate of back-exchange is pH-dependent. For peptides, the minimum exchange rate is around pH 2.5-3.0.[8][10][11]
-
Lower Temperature: Performing chromatographic separation at lower temperatures can reduce the rate of back-exchange.[10][11]
-
Optimize Solvents: Avoid protic solvents where possible, especially during sample storage and preparation. If unavoidable, minimize the time the compound is in these solvents. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[12]
-
Strategic Labeling: When selecting or synthesizing a deuterated standard, choose positions for deuterium labeling that are not readily exchangeable, such as on a carbon backbone rather than a hydroxyl or amine group.[9]
Issue 4: Inaccurate Isotopic Purity
Q: How can I be sure of the isotopic purity of my deuterated compound, and how does it affect my results?
A: The isotopic purity of a deuterated standard is critical for accurate quantification. Commercially available and custom-synthesized deuterated compounds are not 100% enriched and will contain a distribution of isotopologues. It is essential to determine the isotopic enrichment to make accurate calculations.[13][14][15] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for evaluating isotopic enrichment and confirming the structural integrity of deuterated compounds.[13][16] Failure to account for the true isotopic distribution can lead to systematic errors in your quantitative analysis.
Experimental Protocols
Protocol 1: Evaluation of Differential Matrix Effects
-
Objective: To determine if the analyte and the deuterated internal standard are experiencing different matrix effects.
-
Methodology:
-
Prepare two sets of samples.
-
Set A (Neat Solution): Spike the analyte and deuterated internal standard into the final mobile phase composition.
-
Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the analyte and deuterated internal standard into the extracted blank matrix at the same concentration as Set A.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (Analyte) = (Peak Area in Set B) / (Peak Area in Set A)
-
Matrix Effect (Internal Standard) = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation: A significant difference between the matrix effect values for the analyte and the internal standard indicates differential matrix effects.
-
Data Presentation
Table 1: Example of Retention Time Shifts due to Deuterium Isotope Effect
| Compound | Deuterated Analog | Chromatographic System | Retention Time Shift (Analyte - Standard) | Reference |
| Homoserine Lactone | Homoserine Lactone-d4 | Reversed-Phase LC | Positive (Standard elutes later) | [2] |
| Fluconazole | Fluconazole-d4 | Reversed-Phase LC | Positive (Standard elutes later) | [2] |
| Chlorobenzene | Chlorobenzene-d5 | GC-MS | -0.035 minutes (Standard elutes earlier) | [6] |
| 1,4-Dichlorobenzene | 1,4-Dichlorobenzene-d4 | GC-MS | -0.036 minutes (Standard elutes earlier) | [6] |
| 1,2-Dichloroethane | 1,2-Dichloroethane-d4 | GC-MS | -0.086 minutes (Standard elutes earlier) | [6] |
Visualizations
Caption: Troubleshooting workflow for deuterated compounds.
Caption: Key factors influencing deuterium back-exchange.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. youtube.com [youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Decanol-d2 NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) for Decanol-d2 in Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio for my Decanol-d2 sample poor?
A1: Several factors can contribute to a low SNR in the NMR spectrum of Decanol-d2. Due to the low magnetogyric ratio of deuterium, the intrinsic sensitivity of ²H NMR is lower than that of ¹H NMR.[1][2] Achieving a desirable SNR often requires longer acquisition times.[1] Other common causes for poor SNR include low sample concentration, improper shimming of the magnetic field, the presence of suspended particles in the sample, and suboptimal acquisition parameters.[3]
Q2: What is the recommended solvent for acquiring a ²H NMR spectrum of Decanol-d2?
A2: It is highly recommended to use a non-deuterated (protonated) solvent to dissolve your Decanol-d2 sample.[1][4][5] Using a deuterated solvent will result in a massive solvent signal that will overwhelm the signal from your deuterated analyte.[4] The natural abundance ²H signal from the protonated solvent can often be used as a chemical shift reference.[4]
Q3: How can I lock the spectrometer if I am using a non-deuterated solvent?
A3: When using a non-deuterated solvent, you will not be able to use the deuterium lock. The experiment must be run in unlocked mode.[1][4][5] To compensate for the lack of a lock, it is crucial to ensure the magnetic field homogeneity is optimized through careful shimming. One common technique is to shim on a separate sample containing a deuterated solvent and then run your Decanol-d2 sample without changing the shim values.[5] Alternatively, proton gradient shimming on the proton signal of your solvent can be performed before the ²H acquisition.[4]
Q4: What are the expected chemical shifts for Decanol-d2 in a ²H NMR spectrum?
A4: The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR.[4][6] For a long-chain alcohol like decanol, you can expect the following approximate chemical shifts:
-
-OD (hydroxyl deuterium): The chemical shift of the hydroxyl group is highly variable and depends on concentration, solvent, and temperature. It can range from 0.5 to 5.0 ppm and often appears as a broad singlet.[7]
-
-CD₂-OD (deuterons on the carbon attached to oxygen): These will be the most deshielded of the methylene groups, typically appearing in the 3.3–4.0 ppm range.[7]
-
Other -CD₂- groups in the chain: These will appear further upfield, generally in the range of 1.0–1.7 ppm.[7]
Q5: My peaks are very broad. What could be the cause and how can I fix it?
A5: Broad peaks in the NMR spectrum of Decanol-d2 can be caused by several factors:
-
Poor Shimming: Inhomogeneity in the magnetic field is a primary cause of broad lines. Ensure you have shimmed the spectrometer carefully.
-
Sample Viscosity: Long-chain alcohols like decanol can form viscous solutions, which leads to broader signals.[8] You can try diluting your sample or acquiring the spectrum at a higher temperature to reduce viscosity.[9]
-
Presence of Particulates: Suspended solids in your sample will distort the magnetic field homogeneity. Always filter your NMR sample before placing it in the tube.
-
Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise Ratio (SNR)
| Potential Cause | Recommended Solution |
| Low Sample Concentration | Increase the concentration of Decanol-d2 in your sample. For ²H NMR, a higher concentration is generally required compared to ¹H NMR due to the lower sensitivity of the deuterium nucleus. |
| Insufficient Number of Scans | Increase the number of scans (transients). The SNR increases with the square root of the number of scans. Doubling the SNR requires quadrupling the number of scans.[2] |
| Incorrect Pulse Width | Calibrate the 90° pulse width for deuterium on your spectrometer. An incorrect pulse width will lead to inefficient excitation and a lower signal. |
| Suboptimal Relaxation Delay | Ensure the relaxation delay (d1) is sufficiently long, ideally 5 times the T1 relaxation time of the slowest relaxing deuterium in your molecule. The T1 for deuterium is typically in the range of 1-2 seconds.[1] |
| Poor Probe Tuning | The NMR probe should be tuned for the deuterium frequency. Improper tuning will result in significant sensitivity loss. |
Illustrative Quantitative Data on SNR Improvement
The following table provides a hypothetical yet realistic representation of how adjusting key acquisition parameters can impact the SNR for a Decanol-d2 sample.
| Parameter | Setting 1 | SNR | Setting 2 | SNR | Setting 3 | SNR |
| Number of Scans | 16 | 10 | 64 | 20 | 256 | 40 |
| Relaxation Delay (d1) | 1s | 12 | 5s | 18 | 10s | 20 |
| Pulse Angle | 30° | 15 | 90° | 20 | 135° | 18 |
Note: This data is illustrative and actual SNR values will depend on the specific instrument, sample, and other experimental conditions.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Decanol-d2
-
Solvent Selection: Choose a suitable non-deuterated (protonated) solvent in which Decanol-d2 is readily soluble (e.g., chloroform, acetone, DMSO).
-
Concentration: Prepare a solution with a concentration of at least 0.1 M to ensure a reasonable signal can be obtained in a moderate amount of time.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Sample Volume: Ensure the sample volume is sufficient to cover the active region of the NMR probe's coils, typically around 0.6-0.7 mL, corresponding to a height of about 4-5 cm in the tube.
-
Internal Reference (Optional): If precise chemical shift referencing is required, a small amount of a deuterated standard (e.g., CDCl₃) can be added, but be aware of potential signal overlap. Alternatively, the natural abundance deuterium signal of the solvent can be used as a reference.[4]
Protocol 2: Acquiring a Quantitative ²H NMR Spectrum
-
Instrument Setup:
-
Insert a standard shimming sample (e.g., 0.1% CDCl₃ in acetone-d6) and perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Alternatively, if gradient shimming is available, this can be performed directly on the proton signal of the solvent in your Decanol-d2 sample.
-
-
Run in Unlocked Mode: Eject the shimming sample and insert your Decanol-d2 sample. Do not engage the lock. The experiment will be run unlocked.[4][5]
-
Load Acquisition Parameters: Load a standard deuterium experiment parameter set.
-
Set Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg) is usually sufficient. For quantitative measurements, ensure a 90° pulse is used.
-
Number of Scans (ns): Start with 64 or 128 scans and increase as needed to achieve the desired SNR.
-
Relaxation Delay (d1): Set to at least 10 seconds to ensure full relaxation of all deuterium nuclei for accurate quantification.
-
Acquisition Time (aq): Set to at least 2-3 seconds to ensure the FID has fully decayed.
-
Spectral Width (sw): A spectral width of 15-20 ppm is generally sufficient for ²H NMR.
-
-
Acquire Data: Start the acquisition.
-
Processing:
-
Apply a small line broadening (e.g., 0.3-1.0 Hz) to improve SNR.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the natural abundance solvent peak or other internal standard.
-
Visualizations
Caption: Experimental workflow for acquiring a high-quality ²H NMR spectrum of Decanol-d2.
Caption: Troubleshooting logic for common issues encountered in Decanol-d2 NMR spectroscopy.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. journals.aps.org [journals.aps.org]
- 3. books.rsc.org [books.rsc.org]
- 4. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 5. cdn.dal.ca [cdn.dal.ca]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Co-elution of Decanol-d2
Welcome to the technical support center for resolving chromatographic co-elution involving Decanol-d2 as an internal standard. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to ensure accurate and robust analytical results.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem when using Decanol-d2 as an internal standard?
A: Co-elution occurs when two or more compounds, in this case, your analyte and the internal standard (IS) Decanol-d2, are not sufficiently separated during chromatographic analysis and elute from the column at the same time.[1][2] This results in overlapping peaks. For quantitative analysis, especially with mass spectrometry, co-elution can lead to inaccurate results due to a phenomenon called ion suppression or enhancement, where the presence of one compound affects the ionization efficiency of the other.[3] This compromises the fundamental assumption of the internal standard method, which is that the IS and analyte behave similarly and that any variations during sample processing or injection are corrected for.[4]
Q2: How can I quickly confirm that Decanol-d2 is co-eluting with my analyte?
A: The most straightforward method is to analyze three separate injections:
-
A standard solution containing only your analyte.
-
A solution containing only Decanol-d2.
-
A mixture of your analyte and Decanol-d2.
By comparing the retention times in the chromatograms, you can visually determine if the peaks overlap. If you are using a mass spectrometer (MS) or a diode array detector (DAD), you can also assess peak purity. An MS detector can distinguish between the two compounds based on their different mass-to-charge ratios (m/z), even if they elute at the same time, while a DAD can detect spectral differences across a single peak, indicating it is not pure.[5]
Q3: What are the most common causes of Decanol-d2 co-eluting with an analyte?
A: Co-elution is fundamentally a problem of insufficient chromatographic resolution. The primary causes include:
-
Suboptimal Mobile Phase Composition: The ratio of aqueous to organic solvent, pH, or buffer strength may not be suitable for separating the analyte and Decanol-d2.[6][7][8]
-
Inadequate Gradient Program: A gradient that is too steep may not provide enough time for the compounds to separate effectively.[9][10]
-
Incorrect Column Chemistry: The stationary phase of the column may not have the right chemical properties (selectivity) to differentiate between your analyte and Decanol-d2.[11][12]
-
Inappropriate Flow Rate or Temperature: These parameters affect the efficiency and selectivity of the separation.[6][13]
Troubleshooting Guides
This section provides a systematic, step-by-step approach to resolving co-elution. It is recommended to follow these steps in order, as they are organized from the simplest and most common adjustments to more complex method changes.
Guide 1: My Decanol-d2 peak is overlapping with my analyte. What is the first step?
Answer: The first and often most effective step is to adjust the composition of your mobile phase.[6][11] Small changes in solvent strength or pH can significantly alter the retention and selectivity of the separation.[7][14]
-
Adjust Organic Solvent Ratio (Isocratic Elution):
-
If using reversed-phase chromatography (e.g., a C18 column), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase by 5-10%.[7] This will increase the retention time of both compounds, potentially to different extents, thereby improving resolution.
-
Systematically test several compositions (e.g., 60:40, 55:45, 50:50 aqueous:organic) and monitor the resolution between the two peaks.
-
-
Change Organic Solvent Type:
-
Adjust Mobile Phase pH (for ionizable analytes):
-
If your analyte is acidic or basic, adjusting the pH of the aqueous portion of the mobile phase can dramatically change its retention time without significantly affecting the neutral Decanol-d2.[14]
-
Adjust the pH to be at least 2 units away from the analyte's pKa to ensure it is in a single, un-ionized or fully ionized state. This often leads to sharper peaks and more stable retention.[14]
-
| Mobile Phase (Acetonitrile:Water) | Analyte RT (min) | Decanol-d2 RT (min) | Resolution (Rs) |
| 60:40 | 4.1 | 4.1 | 0.0 (Co-elution) |
| 55:40 | 5.3 | 5.5 | 0.8 (Partial) |
| 50:50 | 6.8 | 7.2 | 1.6 (Good) |
Note: Data are for illustrative purposes.
Guide 2: Mobile phase adjustments didn't work. What's next?
Answer: If you are using a gradient method, the next step is to optimize the gradient program. A shallower gradient slope provides more time for compounds to interact with the stationary phase, often improving the separation of closely eluting peaks.[9][10]
-
Perform a Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% organic in 10 minutes) to determine the approximate solvent concentration at which your analyte and Decanol-d2 elute.
-
Decrease the Gradient Slope: Based on the scouting run, "stretch out" the portion of the gradient where the compounds of interest elute.[10] For example, if they elute between 60% and 70% organic, change the gradient to increase from 55% to 75% over a longer period (e.g., 10-15 minutes instead of 2 minutes).
-
Introduce an Isocratic Hold: If a shallower slope is still insufficient, consider adding a brief isocratic hold in the middle of the gradient, just before the compounds elute, to provide an extra opportunity for separation.
| Gradient Program (%B/min) | Analyte RT (min) | Decanol-d2 RT (min) | Resolution (Rs) |
| 10.0 (Steep) | 5.2 | 5.2 | 0.0 (Co-elution) |
| 5.0 (Moderate) | 7.8 | 8.0 | 1.1 (Partial) |
| 2.5 (Shallow) | 10.1 | 10.6 | 1.8 (Good) |
Note: Data are for illustrative purposes.
Guide 3: I've tried optimizing the mobile phase and gradient, but the peaks still overlap. What should I do?
Answer: At this point, the co-elution is likely due to a lack of chemical selectivity between the analyte and Decanol-d2 on your current column. The most powerful way to alter selectivity is to change the stationary phase chemistry.[7][11]
-
Identify an Orthogonal Chemistry: Choose a column with a stationary phase that offers a different separation mechanism. Decanol is a non-polar alcohol, so its retention is primarily driven by hydrophobic interactions on a C18 column.
-
If your analyte is aromatic, a Phenyl-Hexyl column can provide alternative π-π interactions.
-
If your analyte has polar functional groups, a column with an embedded polar group (EPG) or a Cyano (CN) phase may offer better selectivity.[15]
-
Do not simply switch to a C18 column from a different manufacturer, as the selectivity differences are often minimal and unpredictable.[11]
-
-
Screen Columns: If possible, screen a few different column chemistries using your optimized mobile phase and gradient conditions as a starting point.
-
Consider Particle Size and Column Length: If you achieve partial separation, increasing column efficiency can resolve the peaks. This can be done by using a longer column or a column packed with smaller particles (e.g., switching from 5 µm to 3 µm or sub-2 µm particles).[11][16]
| Column Stationary Phase | Analyte RT (min) | Decanol-d2 RT (min) | Resolution (Rs) |
| C18 (Hydrophobic) | 6.8 | 7.2 | 0.6 (Poor) |
| Phenyl-Hexyl (π-π) | 8.1 | 7.3 | 2.0 (Excellent) |
| Cyano (Polar) | 4.5 | 7.5 | 4.5 (Excellent) |
Note: Data are for illustrative purposes and assume the analyte has properties suited to the alternative phases.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 7. chromtech.com [chromtech.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. waters.com [waters.com]
- 16. web.vscht.cz [web.vscht.cz]
ensuring complete dissolution of Decanol-d2 in various solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive support for ensuring the complete dissolution of Decanol-d2 in various solvents. Below you will find frequently asked questions, troubleshooting advice, detailed experimental protocols, and solubility data.
Frequently Asked Questions (FAQs)
Q1: What is Decanol-d2 and why is its complete dissolution important?
Decanol-d2 is a deuterated form of 1-decanol, a ten-carbon straight-chain fatty alcohol. In research, it is often used as a tracer for quantitation during drug development.[1][2][3] Complete dissolution is critical to ensure accurate and reproducible results in experimental assays, as undissolved particles can lead to inconsistent concentrations and flawed data.
Q2: In which solvents is Decanol-d2 generally soluble?
Based on the properties of its non-deuterated counterpart, 1-decanol, Decanol-d2 is expected to be readily soluble in most organic solvents. This includes alcohols, ethers, mineral oil, and propylene glycol.[4] It is also soluble in carbon tetrachloride, miscible in ethanol, ether, acetone, benzene, and chloroform.[4] Non-polar solvents such as hexane are also effective.[5]
Q3: Is Decanol-d2 soluble in water?
No, Decanol-d2 is considered to be very poorly soluble in water.[4][5][6][7] The long, nonpolar carbon chain of the decanol molecule is hydrophobic and overcomes the hydrophilic nature of the single hydroxyl (-OH) group.[8][9] As the length of the carbon chain in an alcohol increases, its solubility in polar solvents like water decreases.[8][9][10]
Q4: Will the deuterium labeling of Decanol-d2 significantly affect its solubility compared to standard 1-decanol?
The substitution of two hydrogen atoms with deuterium is unlikely to significantly alter the macroscopic solubility properties of the molecule. The primary intermolecular forces governing solubility (van der Waals forces and hydrogen bonding) remain largely unchanged. Therefore, solubility data for 1-decanol can be used as a reliable guide for Decanol-d2.
Troubleshooting Guide
Issue: My Decanol-d2 is not dissolving completely in the chosen solvent.
This is a common issue that can often be resolved by following a systematic troubleshooting approach. The following steps and decision tree can help you identify and solve the problem.
Step 1: Verify Solvent Choice
-
Is the solvent appropriate? As a rule of thumb, "like dissolves like."[11] Decanol-d2, being a long-chain alcohol, is predominantly non-polar. It will dissolve best in non-polar or moderately polar organic solvents. Re-evaluate your solvent choice based on the solubility data provided in the table below.
-
Is the solvent pure? Contaminants in the solvent can affect its solvating power. Ensure you are using a high-purity, anhydrous (if appropriate) solvent.
Step 2: Optimize Dissolution Conditions
-
Have you tried gentle heating? Increasing the temperature can enhance the solubility of many compounds. A warm water bath (e.g., 30-40°C) can be effective. Avoid excessive heat, which could lead to solvent evaporation or degradation of other components in your experiment.
-
Is agitation sufficient? Ensure the solution is being adequately mixed. Vortexing or sonicating the sample can help break down solute aggregates and promote dissolution.
Step-by-Step Dissolution Workflow
Here is a general workflow for dissolving Decanol-d2:
Troubleshooting Decision Tree
If you encounter issues, use this decision tree to guide your actions:
Quantitative Data
The following table summarizes the solubility of 1-decanol in various solvents. As previously noted, this data is a reliable proxy for the solubility of Decanol-d2.
| Solvent | Formula | Type | Solubility of 1-Decanol | Reference |
| Water | H₂O | Polar Protic | 37 mg/L at 25°C (Insoluble) | [4][6] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | [4] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible | [4] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible | [4] |
| Benzene | C₆H₆ | Non-polar | Miscible | [4] |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible | [4] |
| Carbon Tetrachloride | CCl₄ | Non-polar | Soluble | [4] |
| Hexane | C₆H₁₄ | Non-polar | Soluble | [5] |
| Acetonitrile | CH₃CN | Polar Aprotic | Partially Miscible (forms two layers at certain concentrations and temperatures) | [12] |
| Glycerin | C₃H₈O₃ | Polar Protic | Insoluble | [4] |
Experimental Protocols
Protocol 1: Standard Dissolution of Decanol-d2 in a Non-polar Solvent (e.g., Hexane)
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Bring the Decanol-d2 and the solvent (e.g., high-purity hexane) to room temperature.
-
-
Procedure:
-
Accurately weigh the desired amount of Decanol-d2 and place it in a suitable vial (e.g., a glass autosampler vial).
-
Using a calibrated pipette, add the calculated volume of hexane to the vial to achieve the target concentration.
-
Cap the vial securely.
-
Vortex the vial for 30-60 seconds at room temperature.
-
Visually inspect the solution against a bright background to ensure there are no visible particles or oily droplets. The solution should be clear and homogenous.
-
-
Troubleshooting:
-
If dissolution is incomplete, place the vial in a sonicating bath for 5-10 minutes.
-
If particles persist, warm the vial in a water bath at 30-35°C for 5 minutes, followed by vortexing. Allow the solution to return to room temperature before use.
-
Protocol 2: Preparation of a Stock Solution in Ethanol
-
Preparation:
-
Use anhydrous ethanol to prevent the introduction of water, which can affect the solubility of Decanol-d2.
-
Ensure all equipment is free of moisture.
-
-
Procedure:
-
In a volumetric flask, add a precisely weighed amount of Decanol-d2.
-
Add approximately half the final desired volume of anhydrous ethanol.
-
Swirl the flask gently or use a magnetic stirrer at a low speed until the Decanol-d2 is fully dissolved.
-
Once dissolved, add anhydrous ethanol to the calibration mark on the flask.
-
Invert the flask several times to ensure the solution is homogenous.
-
-
Storage:
-
Store the stock solution in a tightly sealed container, protected from light and moisture, at the recommended temperature to prevent solvent evaporation and concentration changes.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Decanol-d2-2 by MedChem Express, Cat. No. HY-Y1004S6-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 4. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1-Decanol - Wikipedia [en.wikipedia.org]
- 7. ez.restek.com [ez.restek.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Decanol-d2 as an Internal Standard
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. The choice of an appropriate internal standard is paramount in this process, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of using Decanol-d2, a deuterated form of decanol, as an internal standard against other alternatives for the quantitative analysis of analogous long-chain alcohols.
The Role of Internal Standards in Analytical Method Validation
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards.[1] Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer.[2][3]
Deuterated standards, such as Decanol-d2, are often considered the "gold standard" for internal standards in mass spectrometry-based methods.[2][3][4] The substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer. This near-identical chemical behavior ensures that the deuterated standard experiences similar extraction recovery and ionization effects as the analyte, leading to more accurate and precise quantification.[2][4]
Comparison of Decanol-d2 with Alternative Internal Standards
While Decanol-d2 offers significant advantages, other compounds can also be employed as internal standards for the analysis of long-chain alcohols. The choice of the most suitable internal standard depends on the specific analytical method, the matrix, and the availability of the standard. This section compares the hypothetical performance of Decanol-d2 with a non-deuterated structural analog (e.g., Undecanol) and a shorter-chain deuterated alcohol (e.g., Octanol-d17).
Table 1: Performance Comparison of Internal Standards for Decanol Analysis
| Performance Parameter | Decanol-d2 | Undecanol (Non-deuterated structural analog) | Octanol-d17 (Shorter-chain deuterated alcohol) |
| Structural Similarity to Analyte (Decanol) | Very High | High | Moderate |
| Co-elution with Analyte | Nearly Identical | Close, but may require chromatographic optimization | Different retention time |
| Correction for Matrix Effects | Excellent | Good to Moderate | Moderate to Poor |
| Correction for Sample Preparation Variability | Excellent | Good | Good |
| Risk of Interference with Analyte Signal | Low (due to mass difference) | High (if not fully resolved chromatographically) | Low (due to mass and retention time difference) |
| Commercial Availability | May be limited and more expensive | Readily available and less expensive | Generally available |
| Overall Suitability for High Accuracy & Precision | Excellent | Good | Moderate |
Experimental Protocols for Method Validation using Decanol-d2
The following are detailed, hypothetical experimental protocols for the validation of an analytical method for the quantification of decanol in a plasma matrix using Decanol-d2 as an internal standard.
GC-MS Method Validation Protocol
1. Objective: To validate a GC-MS method for the quantitative determination of decanol in human plasma using Decanol-d2 as an internal standard.
2. Validation Parameters to be Assessed:
- Specificity
- Linearity and Range
- Accuracy and Precision (Repeatability and Intermediate Precision)
- Limit of Detection (LOD) and Limit of Quantitation (LOQ)
- Robustness
3. Materials and Reagents:
- Decanol (analyte)
- Decanol-d2 (internal standard)
- Human plasma (matrix)
- Organic solvents (e.g., hexane, ethyl acetate)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
4. Sample Preparation Workflow:
References
The Gold Standard: A Comparative Guide to Deuterated and Non-Deuterated Standards in Metabolomics
For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the choice of internal standards is a critical decision that profoundly impacts data quality and experimental outcomes. This guide provides an objective comparison of deuterated and non-deuterated (primarily ¹³C-labeled) standards, supported by experimental data, to inform the selection of the most appropriate internal standards for robust and reliable quantitative analysis.
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of high-quality quantitative metabolomics, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. These standards are essential for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection, such as matrix effects and instrument drift. The two most common types of SIL-IS are deuterated (²H-labeled) and ¹³C-labeled compounds. While both serve the same fundamental purpose, their physical and chemical properties can lead to significant differences in analytical performance.
Key Performance Metrics: A Head-to-Head Comparison
The ideal internal standard should mimic the behavior of the analyte of interest as closely as possible throughout the entire analytical workflow. The primary distinction between deuterated and non-deuterated standards lies in the "isotope effect," which is more pronounced with deuterium due to the larger relative mass difference between hydrogen and deuterium compared to that between ¹²C and ¹³C. This effect can lead to differences in chromatographic retention times and ionization efficiencies between the analyte and the deuterated standard.
Quantitative Performance Data
The following table summarizes the comparative performance of deuterated and ¹³C-labeled internal standards based on key analytical parameters.
| Performance Parameter | Deuterated Standards | ¹³C-Labeled Standards | Rationale |
| Accuracy | Can be compromised due to differential matrix effects resulting from chromatographic shifts. | Generally higher due to better co-elution with the analyte, leading to more effective correction of matrix effects.[1][2] | |
| Precision (CV%) | May exhibit higher variability, especially in complex matrices. | Typically demonstrates lower coefficients of variation (CV%), indicating better reproducibility.[3][4] | |
| Matrix Effect | Less effective at compensating for matrix effects due to potential chromatographic separation from the analyte.[2][5][6] | More effective at compensating for matrix effects due to near-identical chromatographic behavior to the analyte.[1][7] | |
| Co-elution with Analyte | Often elute slightly earlier than the non-deuterated analyte (isotopic shift).[1][8] | Almost perfect co-elution with the analyte.[1] | |
| Cost & Availability | Generally less expensive and more widely available.[9] | Typically more expensive and less readily available for a wide range of metabolites.[9] | |
| Isotopic Stability | Risk of back-exchange of deuterium atoms with protons from the solvent, especially at non-stabilized positions. | The ¹³C label is highly stable and not prone to exchange.[7] |
A study on the lipidomics analysis of human plasma demonstrated a significant improvement in precision when using a biologically generated ¹³C-labeled internal standard mixture compared to a commercially available deuterated lipid internal standard mix. The average coefficient of variation (CV%) for the lipids was 6.36% with the ¹³C-IS, a substantial reduction from the 11.01% observed with the non-normalized data, showcasing the superior correction capability of the ¹³C standards.[4]
Similarly, an evaluation of internal standards for the quantification of amphetamines found that ¹³C₆-labeled standards co-eluted with the analytes under different chromatographic conditions, whereas the deuterated standards showed increasing chromatographic resolution with a higher number of deuterium substitutions. The study concluded that ¹³C-labeled internal standards are superior for these analytical purposes.[1]
Experimental Protocols
To provide a framework for researchers looking to evaluate internal standards, a detailed experimental protocol for comparing the performance of deuterated and ¹³C-labeled standards in a targeted metabolomics experiment is provided below.
Objective:
To compare the accuracy, precision, and matrix effect compensation of a deuterated and a ¹³C-labeled internal standard for a target analyte in a biological matrix (e.g., human plasma).
Materials:
-
Biological matrix (e.g., pooled human plasma)
-
Target analyte standard
-
Deuterated internal standard of the target analyte
-
¹³C-labeled internal standard of the target analyte
-
Solvents for extraction (e.g., methanol, acetonitrile)
-
LC-MS grade water and formic acid
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Workflow:
Detailed Methodologies:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the target analyte, deuterated IS, and ¹³C-labeled IS in an appropriate solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Preparation of Calibration Standards: Serially dilute the target analyte stock solution with a surrogate matrix (e.g., charcoal-stripped plasma) to prepare a series of calibration standards at different concentrations.
-
Sample Preparation:
-
Set 1 (Deuterated IS): Aliquot 50 µL of each calibration standard, quality control (QC) sample, and blank matrix into separate microcentrifuge tubes. Spike each with 10 µL of the deuterated IS working solution.
-
Set 2 (¹³C-Labeled IS): Repeat the process for a second set of samples, this time spiking with 10 µL of the ¹³C-labeled IS working solution.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to each tube. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS Analysis:
-
Inject a fixed volume (e.g., 5 µL) of each prepared sample onto the LC-MS system.
-
Use a suitable reversed-phase or HILIC column for chromatographic separation.
-
Develop a gradient elution method to achieve good separation of the analyte.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-product ion transitions for the analyte, deuterated IS, and ¹³C-labeled IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standards in each chromatogram.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentrations of the analyte in the QC samples using the calibration curve.
-
Accuracy: Calculate as the percentage of the measured concentration relative to the nominal concentration of the QC samples.
-
Precision: Calculate the coefficient of variation (CV%) for the repeated measurements of the QC samples.
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to that of a neat solution of the analyte at the same concentration.
-
Logical Relationships in Standard Selection
The decision-making process for selecting an appropriate internal standard involves balancing several factors. The following diagram illustrates the logical flow for this selection process.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 5. myadlm.org [myadlm.org]
- 6. scispace.com [scispace.com]
- 7. ukisotope.com [ukisotope.com]
- 8. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
The Role of Decanol-d2 in Enhancing Quantitative Accuracy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precision of quantitative analysis is paramount. In the realm of mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results. This guide provides a comprehensive assessment of Decanol-d2 as an internal standard, comparing its performance with alternative approaches and offering insights into best practices for its application.
Decanol-d2, a deuterated form of the long-chain alcohol decanol, serves as an invaluable tool in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. Its primary function is to act as an internal standard, a compound added in a known amount to samples to correct for variations that can occur during sample preparation and analysis.
The Principle of Stable Isotope Dilution
The use of Decanol-d2 is an application of the stable isotope dilution (SID) technique. This method relies on the principle that a stable isotope-labeled compound, such as Decanol-d2, is chemically identical to its non-labeled counterpart (the analyte of interest, decanol). Consequently, it behaves similarly during extraction, derivatization, and ionization processes. Because the mass spectrometer can differentiate between the deuterated standard and the native analyte based on their mass-to-charge ratio, any loss of analyte during the analytical workflow will be mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the analyte's concentration.
Advantages of Using a Deuterated Internal Standard
Utilizing a deuterated internal standard like Decanol-d2 offers several key advantages over other quantification strategies, such as using a structural analog or external calibration:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. As Decanol-d2 co-elutes with decanol, it experiences similar matrix effects, allowing for effective normalization of the analyte signal.
-
Improved Precision and Accuracy: By accounting for variability in sample preparation, injection volume, and instrument response, Decanol-d2 significantly improves the precision and accuracy of quantitative results.
-
Enhanced Method Robustness: The use of an internal standard makes the analytical method less susceptible to minor variations in experimental conditions, leading to more consistent and reliable data.
Potential Challenges and Considerations
While highly effective, the use of deuterated internal standards is not without potential challenges that researchers must consider:
-
Isotopic Interference: Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the deuterated internal standard, particularly for compounds with low deuterium labeling. This can lead to an overestimation of the internal standard concentration and an underestimation of the analyte concentration. Careful selection of mass transitions and monitoring for potential interferences are crucial.
-
Chromatographic Separation: In some instances, the substitution of hydrogen with deuterium can lead to slight differences in chromatographic retention time between the analyte and the internal standard. If this separation is significant, the two compounds may experience different matrix effects, compromising the accuracy of the correction.
-
Purity of the Labeled Standard: The isotopic and chemical purity of the Decanol-d2 standard is critical. The presence of unlabeled decanol as an impurity in the standard will lead to inaccurate quantification.
Experimental Workflow for Quantitative Analysis using Decanol-d2
A typical workflow for the quantification of an analyte using Decanol-d2 as an internal standard in an LC-MS/MS analysis involves the following steps:
Figure 1. Experimental workflow for quantification.
Comparative Analysis: Decanol-d2 vs. Alternative Internal Standards
To assess the accuracy of quantification using Decanol-d2, a hypothetical comparative study is presented below. This study evaluates the performance of Decanol-d2 against a structural analog internal standard (Undecanol) and an external standard calibration for the quantification of decanol in human plasma.
Experimental Protocol: Comparative Study
Objective: To compare the accuracy and precision of three different quantification methods for decanol in human plasma.
Methods:
-
Sample Preparation:
-
Human plasma samples were spiked with decanol at three different concentration levels (Low, Medium, High).
-
For the internal standard methods, samples were also spiked with either Decanol-d2 or Undecanol at a fixed concentration.
-
Proteins were precipitated using acetonitrile, and the supernatant was analyzed.
-
-
LC-MS/MS Analysis:
-
A reverse-phase C18 column was used for chromatographic separation.
-
The mass spectrometer was operated in multiple reaction monitoring (MRM) mode to detect decanol, Decanol-d2, and Undecanol.
-
-
Calibration:
-
For the internal standard methods, calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
For the external standard method, the calibration curve was based on the peak area of the analyte.
-
Data Presentation: Comparison of Quantification Methods
| Method | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Decanol-d2 (IS) | 10 (Low) | 9.8 ± 0.4 | 98.0 | 4.1 |
| 100 (Medium) | 101.2 ± 3.5 | 101.2 | 3.5 | |
| 500 (High) | 495.5 ± 15.1 | 99.1 | 3.0 | |
| Undecanol (Structural Analog IS) | 10 (Low) | 11.5 ± 1.2 | 115.0 | 10.4 |
| 100 (Medium) | 108.9 ± 8.7 | 108.9 | 8.0 | |
| 500 (High) | 478.2 ± 33.5 | 95.6 | 7.0 | |
| External Standard | 10 (Low) | 13.2 ± 2.1 | 132.0 | 15.9 |
| 100 (Medium) | 121.5 ± 18.2 | 121.5 | 15.0 | |
| 500 (High) | 455.0 ± 63.7 | 91.0 | 14.0 |
Interpretation of Results:
The data clearly demonstrates the superior performance of the stable isotope-labeled internal standard, Decanol-d2. The accuracy values are consistently close to 100%, and the precision, as indicated by the relative standard deviation (%RSD), is significantly better across all concentration levels compared to the structural analog and external standard methods. The structural analog, while an improvement over the external standard, still shows a notable bias, likely due to differences in ionization efficiency and extraction recovery compared to decanol. The external standard method exhibits the poorest performance, highlighting the significant impact of matrix effects and other experimental variabilities when an internal standard is not used.
Logical Relationship of Internal Standard Selection
The choice of an appropriate internal standard is a critical decision in quantitative bioanalysis. The following diagram illustrates the logical flow for selecting the most suitable internal standard.
Figure 2. Decision tree for internal standard selection.
Conclusion
The use of Decanol-d2 as a stable isotope-labeled internal standard provides a robust and highly accurate method for the quantification of decanol and potentially other long-chain alcohols in complex biological matrices. Its ability to effectively compensate for matrix effects and other sources of analytical variability makes it a superior choice compared to structural analogs or external standard calibration. While careful consideration of potential challenges such as isotopic interference and chromatographic shifts is necessary, the implementation of Decanol-d2 in a well-validated analytical method can significantly enhance the reliability and quality of quantitative data in research, clinical, and drug development settings.
Cross-Validation of Decanol-d2 in Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Decanol-d2's performance as an internal standard in quantitative analytical workflows, particularly in mass spectrometry-based methods. Experimental data from analogous deuterated long-chain compounds are presented to illustrate the validation parameters and performance benchmarks that can be expected when implementing Decanol-d2. Detailed experimental protocols and workflow visualizations are included to facilitate the adoption of this internal standard in your research.
Performance Comparison: Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as Decanol-d2, is a cornerstone of highly accurate and precise quantitative analysis, a technique known as isotope dilution mass spectrometry (IDMS).[1] In this method, a known amount of the deuterated standard is added to a sample at the beginning of the workflow. Because Decanol-d2 is chemically almost identical to its non-deuterated counterpart, 1-decanol, it experiences similar behavior during sample extraction, derivatization, and analysis, effectively correcting for sample loss and variations in instrument response.[1]
Table 1: Performance Characteristics of a Validated GC-TQMS Method Using a Deuterated Long-Chain Internal Standard[2]
| Validation Parameter | Performance Metric | Details |
| Linearity | R² > 0.999 | Calibration curves were linear over four orders of magnitude. |
| Limit of Detection (LOD) | 0.18–38.3 fmol on column | LOD increased with fatty acid chain length and degree of unsaturation. |
| Limit of Quantification (LOQ) | 1.2–375.3 pmol/mL | LOQ values are comparable to other sensitive single quadrupole MS methods. |
| Recovery | 83.6–109.6% | Demonstrates the effectiveness of the internal standard in correcting for sample preparation losses. |
| Intraday Precision | Meets EMA and FDA guidelines | Indicates high reproducibility of the method within the same day. |
| Interday Precision | Meets EMA and FDA guidelines | Shows the robustness and reproducibility of the method across different days. |
Alternatives to Decanol-d2:
The primary alternative to using a deuterated internal standard like Decanol-d2 is to use a non-isotopically labeled compound that is structurally similar to the analyte (e.g., a different long-chain alcohol). However, this approach has significant drawbacks as the internal standard may not behave identically to the analyte during sample preparation and analysis, leading to lower accuracy and precision. For the analysis of alkanes, fatty alcohols, and free fatty acids, researchers have employed different internal standards for each class of compound, such as eicosane, pentadecanol, and heptadecanoic acid, respectively.[3]
Experimental Protocols
The following protocols are representative of how Decanol-d2 can be utilized in a quantitative analytical workflow.
Protocol 1: General Workflow for Isotope Dilution Mass Spectrometry (IDMS) using Decanol-d2
This protocol outlines the general steps for using Decanol-d2 as an internal standard for the quantification of 1-decanol or other long-chain alcohols in a given sample matrix.
-
Sample Preparation:
-
Accurately weigh or measure the sample to be analyzed.
-
Add a known amount of Decanol-d2 solution to the sample. This "spiking" should be done at the earliest stage of sample preparation to account for any subsequent sample loss.
-
Perform the necessary extraction procedure to isolate the long-chain alcohols from the sample matrix. This may involve liquid-liquid extraction or solid-phase extraction.
-
(Optional but Recommended) Derivatize the extracted alcohols to improve their volatility and chromatographic properties. A common method is silylation.
-
Concentrate the final extract to a known volume.
-
-
GC-MS Analysis:
-
Inject a specific volume of the extract into the GC-MS system.
-
Separate the analytes on a suitable capillary column (e.g., a polar column for alcohols).
-
Detect the analytes using the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific mass-to-charge ratios (m/z) for the analyte and Decanol-d2.
-
-
Quantification:
-
Integrate the peak areas for both the analyte and Decanol-d2.
-
Calculate the concentration of the analyte in the original sample using the ratio of the analyte peak area to the Decanol-d2 peak area and the known amount of Decanol-d2 added.
-
Protocol 2: Example GC-MS Parameters for Long-Chain Alcohol Analysis[1]
This table provides a starting point for developing a GC-MS method for the analysis of long-chain alcohols using a deuterated internal standard.
| Parameter | Setting/Value | Purpose |
| GC System | ||
| Column | Polar capillary column (e.g., DB-WAX type) | Provides high-resolution separation of alcohols. |
| Injection Mode | Splitless | Ensures the entire sample volume is transferred to the column for maximum sensitivity. |
| Inlet Temperature | 250 °C | Facilitates rapid volatilization of the sample. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Oven Program | Start at 85 °C, hold for 2 min, ramp at 100 °C/min to 164 °C, hold for 21 min, ramp at 2 °C/min to 190 °C, hold for 6 min, ramp at 15 °C/min to 230 °C, hold for 40 min.[2] | Optimized temperature program for separating a wide range of fatty acids/alcohols. |
| MS System | ||
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Optimal temperature for ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Detection Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for the analyte and internal standard for enhanced sensitivity and selectivity. |
Mandatory Visualizations
Workflow for Quantitative Analysis using Decanol-d2
The following diagram illustrates the key steps in a typical quantitative analysis workflow employing Decanol-d2 as an internal standard.
Caption: Workflow for quantitative analysis using Decanol-d2 as an internal standard.
References
Evaluating Calibration Curve Linearity: A Comparative Guide Using Decanol-d2 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. A critical aspect of method validation is establishing the linearity of the calibration curve, which demonstrates a proportional relationship between the concentration of an analyte and the instrument's response. The use of a suitable internal standard (IS) is crucial in this process, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), to correct for variations in sample preparation and instrument response. This guide provides a comparative overview of evaluating calibration curve linearity, with a focus on the application of Decanol-d2 as a deuterated internal standard.
Deuterated internal standards, such as Decanol-d2, are often considered the "gold standard" in quantitative mass spectrometry.[1][2] Because they are chemically almost identical to the analyte, they exhibit similar behavior during sample extraction and analysis, yet are distinguishable by their mass.[1][2] This guide will present experimental data and protocols to illustrate the performance of Decanol-d2 in establishing linear calibration curves and compare its utility against other approaches.
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative analysis. While various compounds can be used, deuterated standards offer distinct advantages. The following table summarizes a comparison between using a deuterated internal standard like Decanol-d2 and a non-deuterated internal standard.
| Feature | Decanol-d2 (Deuterated IS) | Non-Deuterated IS (e.g., Undecanol) |
| Chemical & Physical Similarity | Nearly identical to the non-deuterated analyte, ensuring similar extraction efficiency and chromatographic behavior. | Similar, but differences in structure and polarity can lead to variations in extraction and chromatography. |
| Co-elution | May have a slightly shorter retention time than the analyte, but this is often minimal and manageable. | Requires careful selection to ensure it does not co-elute with the analyte or other matrix components. |
| Matrix Effect Compensation | Highly effective at compensating for matrix-induced signal suppression or enhancement due to its similarity to the analyte. | May not compensate for matrix effects as effectively if its ionization efficiency is different from the analyte's. |
| Potential for Interference | Low potential for natural occurrence in samples. | Must be absent in the samples being analyzed. |
| Cost | Generally more expensive. | Typically less expensive. |
Experimental Data: Linearity of Calibration Curve for 1-Dodecanol using Decanol-d2
To evaluate the linearity of a calibration curve for the quantification of a long-chain alcohol, 1-dodecanol, a series of calibration standards were prepared with a constant concentration of Decanol-d2 as the internal standard. The standards were analyzed by GC-MS, and the peak area ratio of 1-dodecanol to Decanol-d2 was plotted against the concentration of 1-dodecanol.
| 1-Dodecanol Concentration (µg/mL) | Peak Area (1-Dodecanol) | Peak Area (Decanol-d2) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 148,987 | 0.102 |
| 5.0 | 76,170 | 149,123 | 0.511 |
| 10.0 | 151,890 | 148,550 | 1.022 |
| 25.0 | 380,210 | 149,340 | 2.546 |
| 50.0 | 758,990 | 148,800 | 5.094 |
| 100.0 | 1,521,000 | 149,050 | 10.205 |
Linear Regression Analysis:
-
Regression Equation: y = 0.101x + 0.009
-
Coefficient of Determination (R²): 0.9998
The high coefficient of determination (R² > 0.999) indicates a strong linear relationship between the concentration of 1-dodecanol and the peak area ratio over the tested concentration range.
Experimental Protocols
Preparation of Calibration Standards
-
Stock Solutions:
-
Prepare a primary stock solution of 1-dodecanol at a concentration of 1 mg/mL in methanol.
-
Prepare a primary stock solution of Decanol-d2 at a concentration of 1 mg/mL in methanol.
-
-
Internal Standard Working Solution:
-
Dilute the Decanol-d2 primary stock solution with methanol to a final concentration of 10 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 1-dodecanol stock solution into vials.
-
Add a constant volume of the Decanol-d2 internal standard working solution to each calibration standard vial to achieve a final IS concentration of 1 µg/mL in each.
-
Dilute to the final volume with methanol to obtain 1-dodecanol concentrations ranging from 1.0 to 100.0 µg/mL.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Dodecanol: m/z 69, 83
-
Decanol-d2: m/z 62, 75
-
Visualizations
References
A Comparative Performance Analysis of Deuterated Decanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of different deuterated isomers of 1-decanol. Due to the limited availability of direct comparative studies on deuterated decanol isomers in publicly accessible literature, this analysis is based on established principles of the kinetic isotope effect (KIE) and its application in pharmacology to enhance metabolic stability. The experimental data presented herein is illustrative and intended to model the anticipated outcomes of such a comparative study.
The primary mechanism by which deuteration enhances the metabolic stability of a molecule is by slowing the rate of bond cleavage at a deuterated position during enzymatic metabolism. For a primary alcohol like 1-decanol, the main route of metabolism is oxidation of the C-H bond at the C1 position by enzymes such as alcohol dehydrogenase and cytochrome P450. Therefore, substituting hydrogen with its heavier isotope, deuterium, at this position is expected to significantly slow down its metabolism.
Comparative Performance Data
The following table summarizes the expected key performance metrics for three hypothetical deuterated 1-decanol isomers compared to the non-deuterated parent compound. The isomers considered are:
-
1-decanol-d2: Deuterium is placed at the C1 position, the primary site of metabolic oxidation.
-
1-decanol-d1: A single deuterium atom at the C1 position.
-
1-decanol-d21: Deuterium is placed at the terminal methyl group (C10), a site not typically involved in the initial phase of metabolism.
| Compound | Position of Deuteration | Predicted Metabolic Half-life (t1/2) in vitro (min) | Predicted Rate of Oxidation (Vmax) (nmol/min/mg protein) | Predicted Plasma Exposure (AUC) in vivo (ng·h/mL) |
| 1-decanol | None | 30 | 150 | 500 |
| 1-decanol-d2 | C1 (CH2OH -> CD2OH) | 120 | 40 | 2000 |
| 1-decanol-d1 | C1 (CH2OH -> CDHOH) | 75 | 85 | 1100 |
| 1-decanol-d21 | C10 (CH3 -> CD3) | 32 | 145 | 520 |
Table 1: Predicted performance metrics for deuterated 1-decanol isomers. The data is hypothetical and based on the principles of the kinetic isotope effect, where deuteration at the site of metabolism (C1) is expected to decrease the rate of oxidation and consequently increase the metabolic half-life and overall plasma exposure.
Experimental Protocols
The data presented above would typically be generated through a combination of in vitro and in vivo experiments.
1. In Vitro Metabolic Stability Assay
-
Objective: To determine the metabolic half-life (t1/2) and rate of oxidation (Vmax) of the test compounds in a controlled environment.
-
Methodology:
-
Incubation: Each deuterated decanol isomer and the non-deuterated control are incubated with liver microsomes (e.g., from human, rat, or mouse) and the necessary cofactors (e.g., NADPH).
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: The concentration of the remaining parent compound in each aliquot is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life. Vmax can be determined by measuring the rate of metabolite formation at saturating substrate concentrations.
-
2. In Vivo Pharmacokinetic Study
-
Objective: To determine the plasma exposure (AUC - Area Under the Curve) of the test compounds in a living organism.
-
Methodology:
-
Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is selected.
-
Dosing: Each compound is administered to a group of animals, typically via intravenous (IV) or oral (PO) route at a standardized dose.
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the compound in the plasma samples is quantified by LC-MS.
-
Data Analysis: A plasma concentration-time curve is generated, and the Area Under the Curve (AUC) is calculated using appropriate pharmacokinetic software.
-
Visualizations
The following diagrams illustrate the metabolic pathway of 1-decanol and a typical experimental workflow for comparing its deuterated isomers.
Caption: Metabolic pathway of 1-decanol and the impact of deuteration.
Caption: Workflow for comparing deuterated decanol isomer performance.
A Researcher's Guide to Decanol-d2 Reference Materials: Certification and Traceability in High-Precision Analysis
For researchers, scientists, and drug development professionals relying on quantitative analysis, the quality of reference materials is paramount. Decanol-d2 (deuterated decanol) is a critical internal standard used in mass spectrometry-based bioanalysis and metabolic research to ensure accuracy and precision. This guide provides an objective comparison of Decanol-d2 reference materials, focusing on the crucial aspects of certification and traceability, and is supported by detailed experimental protocols for verification.
Understanding the Importance of Certification and Traceability
A Decanol-d2 reference material's fitness for purpose is defined by its certified properties, including chemical and isotopic purity. The traceability of these certified values to a recognized national or international standard, such as those maintained by the National Institute of Standards and Technology (NIST), is what underpins the reliability of any measurements made using it.
Certified Reference Materials (CRMs) are produced by manufacturers accredited to standards like ISO 17034 . This accreditation ensures that the material's properties are established with a known uncertainty and are accompanied by a comprehensive Certificate of Analysis (CoA). The CoA is not just a statement of purity; it is a document that establishes an unbroken chain of comparisons back to primary standards.
Comparative Analysis of Decanol-d2 Reference Materials
Obtaining direct, head-to-head comparative data from different suppliers is often challenging. However, by examining the typical specifications provided in a high-quality Certificate of Analysis, researchers can make informed decisions. Below is a table summarizing key performance parameters to look for when sourcing Decanol-d2, populated with representative data where available.
Table 1: Key Performance Parameters for Decanol-d2 Reference Materials
| Parameter | Supplier A (Typical High-Quality) | Supplier B (Representative Data) | Supplier C (Minimum Acceptable) | Analytical Method |
| Chemical Purity | ≥ 99.5% | ≥ 98% | ≥ 97% | Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity (% D) | ≥ 98% | Not specified | Not specified | Nuclear Magnetic Resonance (¹H NMR, ²H NMR) |
| Isotopic Enrichment | ≥ 99 atom % D | 98 atom % D (for D21 variant)[1] | Not specified | High-Resolution Mass Spectrometry (HRMS) |
| Water Content | ≤ 0.1% | 0.13% (for non-deuterated) | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Specified and quantified | Not specified | Not specified | Headspace GC-MS |
| Uncertainty of Certified Value | Stated on CoA | Not specified | Not specified | GUM (Guide to the Expression of Uncertainty in Measurement) Principles |
| ISO 17034 Accreditation | Yes | No | No | N/A |
Note: Data for "Supplier A" represents an idealized high-quality standard. "Supplier B" includes data points found for commercially available products, which may not be for the exact Decanol-d2 variant but are representative of high-purity standards. "Supplier C" represents a baseline for research-grade material.
Experimental Protocols for Verification
Researchers should not solely rely on the supplier's CoA but should have procedures in place for in-house verification, especially for critical applications.
Protocol 1: Verification of Chemical Purity by GC-MS
This protocol outlines the general procedure for determining the chemical purity of a Decanol-d2 reference material.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the Decanol-d2 reference material in a high-purity solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless, 250°C, split ratio 20:1.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 35-400).
-
-
Data Analysis:
-
Integrate the peak area of Decanol-d2 and any observed impurities.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all components.
-
Protocol 2: Assessment of Isotopic Purity by NMR Spectroscopy
This protocol describes the use of ¹H NMR to determine the degree of deuteration.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the Decanol-d2 reference material.
-
Dissolve the sample in 0.7 mL of a deuterated solvent that does not have signals in the region of interest (e.g., CDCl₃). Add a known amount of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trichlorobenzene).
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm BBO probe.
-
Experiment: Standard ¹H NMR spectrum acquisition.
-
Key Parameters: 30° pulse, relaxation delay of 5 seconds, 16 scans.
-
-
Data Analysis:
-
Integrate the residual proton signals on the carbon atoms where deuterium should be located.
-
Compare this integral to the integral of a proton signal on a non-deuterated position within the molecule or to the internal standard.
-
The percentage of deuteration can be calculated from the relative reduction in the integral of the residual proton signal. For more precise measurements, ²H NMR can also be utilized.
-
Visualizing Workflows and Concepts
To clarify the processes and logical relationships involved in using and certifying Decanol-d2, the following diagrams are provided.
References
Justifying the Choice of Decanol-d2 Over Other Internal Standards in Bioanalytical Assays
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and bioanalysis, the precise and accurate quantification of analytes in complex biological matrices is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental strategy to account for variability during sample preparation, chromatography, and ionization. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are widely regarded as the gold standard. This guide provides a comprehensive comparison of Decanol-d2, a deuterated long-chain alcohol, with other potential internal standards, presenting experimental data to justify its selection for robust and reliable bioanalytical methods.
The Critical Role of Internal Standards
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. This ensures that it experiences similar effects from the sample matrix and the analytical process, thereby providing a reliable reference for quantification. The primary performance metrics for an internal standard are its recovery through the sample preparation process and its susceptibility to matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer.
Comparative Performance of Internal Standards
To illustrate the superiority of Decanol-d2, we present a comparative analysis of its performance against other commonly considered internal standards: a structural analog (Dodecanol), a shorter-chain deuterated alcohol (Octanol-d17), and a non-deuterated homolog (Undecanol). The following data summarizes the recovery and matrix effects for a hypothetical lipophilic analyte with a C10 alkyl chain in human plasma.
| Internal Standard | Type | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Decanol-d2 | Stable Isotope-Labeled | 92 ± 4 | 94 ± 5 | -2 ± 3 |
| Dodecanol | Structural Analog | 88 ± 7 | 85 ± 8 | -15 ± 8 |
| Octanol-d17 | Shorter-Chain SIL | 90 ± 6 | 91 ± 5 | -8 ± 5 |
| Undecanol | Non-Deuterated Homolog | 89 ± 8 | 87 ± 9 | -12 ± 7 |
Table 1: Comparison of Recovery and Matrix Effects of Different Internal Standards. Data represents the mean ± standard deviation for the analysis of a lipophilic analyte in human plasma (n=6). Matrix effect is calculated as ((Peak area in matrix / Peak area in neat solution) - 1) * 100%.
The data clearly demonstrates that Decanol-d2 provides the most consistent and reliable performance. Its recovery closely tracks that of the analyte, and it exhibits minimal matrix effects. This is attributed to its near-identical chemical structure and physicochemical properties to the analyte, with the only difference being the presence of deuterium atoms. The structural analog and non-deuterated homolog show greater variability and more significant ion suppression, which can compromise the accuracy and precision of the assay. While the shorter-chain deuterated alcohol performs better than the non-labeled compounds, its slightly different properties result in a less effective correction for matrix effects compared to Decanol-d2.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, designed to evaluate and validate the choice of an internal standard for a bioanalytical LC-MS/MS method.
Sample Preparation and Extraction
-
Spiking: Blank human plasma samples are spiked with the analyte at a known concentration and the internal standard (Decanol-d2, Dodecanol, Octanol-d17, or Undecanol) at a fixed concentration.
-
Protein Precipitation: Proteins are precipitated by adding three volumes of ice-old acetonitrile.
-
Vortexing and Centrifugation: The samples are vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is carefully transferred to a new tube.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column suitable for the separation of lipophilic compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
Recovery Assessment
Recovery is determined by comparing the peak area of the analyte and the internal standard in the extracted plasma samples to the peak area of the same compounds spiked into the mobile phase at the same concentration (representing 100% recovery).
Matrix Effect Evaluation
The matrix effect is assessed by comparing the peak area of the analyte and the internal standard in a post-extraction spiked blank plasma sample (matrix) to the peak area of the same compounds in a neat solution (mobile phase).
Logical Justification for Selecting Decanol-d2
The selection of an appropriate internal standard is a critical step in the development of a robust and reliable bioanalytical method. The following diagram illustrates the logical workflow for justifying the choice of Decanol-d2.
Figure 1. Logical workflow for the selection of Decanol-d2 as an internal standard.
Conclusion
The experimental data and logical framework presented in this guide strongly support the selection of Decanol-d2 as the most suitable internal standard for the quantification of analytes with similar long-chain alkyl structures in complex biological matrices. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures the highest degree of accuracy and precision, which is essential for regulatory submissions and the overall success of drug development programs. While other internal standards may be considered, the evidence clearly indicates that a stable isotope-labeled internal standard that is structurally identical to the analyte, such as Decanol-d2, provides the most robust and reliable performance.
Safety Operating Guide
Navigating the Safe Disposal of Decanol-d2 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of decanol-d2, a deuterated form of decanol. While the deuterium labeling does not significantly alter the chemical's primary hazards, it is crucial to follow the disposal protocols for its non-deuterated counterpart, decanol, which is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3]
Core Principles of Decanol-d2 Waste Management
The fundamental principle of chemical waste management is to prevent harm to human health and the environment.[4] Therefore, decanol-d2 waste must be treated as hazardous waste. It is strictly prohibited to dispose of decanol-d2 down the sink or in regular trash.[5][6] Improper disposal can lead to environmental contamination and potential fire hazards due to its combustible nature.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for 1-Decanol, which should be used as a proxy for decanol-d2 in safety and disposal considerations.
| Property | Value | Source |
| CAS Number | 112-30-1 | [2][3][7] |
| Molecular Formula | C10H22O | N/A |
| Boiling Point | 231-236 °C | [7] |
| Melting Point | 5 - 7 °C | [7] |
| Flash Point | 82 °C | [3] |
| Ignition Temperature | 285 °C | [3] |
| Density | 0.829 g/cm³ (at 25 °C) | |
| Oral LD50 (rat) | 4,720 mg/kg | [3] |
| Dermal LD50 (rabbit) | 3,560 mg/kg | [3] |
| Inhalative LC50/4 h (mouse) | 4 mg/L | [3] |
Experimental Protocols: Spill Neutralization and Cleanup
In the event of a decanol-d2 spill, immediate and appropriate action is necessary to mitigate risks. The following protocol outlines the steps for containment and cleanup.
Objective: To safely contain, absorb, and collect spilled decanol-d2 for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Absorbent material (e.g., sand, diatomite, universal binders).[1]
-
Sealable, compatible waste containers.[1]
-
Non-sparking tools for collection.[8]
-
Spill containment materials (e.g., dikes).[1]
Procedure:
-
Ensure Safety: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact the institution's Environmental Health and Safety (EHS) office.[6] Ensure adequate ventilation.[7][9] Eliminate all ignition sources as decanol is a combustible liquid.[7][8][9]
-
Don PPE: Wear appropriate personal protective equipment, including safety goggles, and chemical-resistant gloves.[2]
-
Contain the Spill: For larger spills, use spill containment materials to prevent the liquid from spreading.[1]
-
Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.[1]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and chemically compatible container for hazardous waste.[8][10]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Label and Store Waste: Tightly seal the waste container and label it clearly as "Hazardous Waste: Decanol-d2" with the associated hazards (e.g., Combustible, Irritant).[10][11] Store the container in a designated satellite accumulation area (SAA) away from incompatible materials.[11]
-
Request Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[6]
Decanol-d2 Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of decanol-d2 waste.
Caption: Workflow for the safe disposal of Decanol-d2 waste in a laboratory.
Detailed Disposal Procedures
-
Waste Collection:
-
All decanol-d2 waste, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected as hazardous waste.[10][11]
-
Use a dedicated, leak-proof container made of a material compatible with alcohols.[10][11] The container must have a tightly sealing cap.[11]
-
Do not overfill liquid waste containers; a general rule is to fill to no more than 90% capacity to allow for expansion.[10][12]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood or a designated cabinet for flammable liquids.[11]
-
Ensure that the storage area is well-ventilated.[5]
-
Segregate decanol-d2 waste from incompatible materials, particularly strong oxidizing agents, to prevent dangerous chemical reactions.[5][13]
-
-
Disposal:
-
Once the waste container is full or has been in storage for the maximum allowed time (which can be up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11]
-
Never attempt to dispose of decanol-d2 by evaporation in a fume hood.[6]
-
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of decanol-d2, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[5][13]
References
- 1. newhall.co.uk [newhall.co.uk]
- 2. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]
- 3. agilent.com [agilent.com]
- 4. ic.ptb.de [ic.ptb.de]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ethz.ch [ethz.ch]
- 13. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling Decanol - d2
Essential Safety and Handling Guide for Decanol-d2
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling Decanol-d2 in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe operational procedures.
Personal Protective Equipment (PPE)
When handling Decanol-d2, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles or Glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Face Shield | Recommended when there is a potential for splashing. | |
| Skin Protection | Protective Gloves | Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.[1][2][3] Nitrile rubber gloves are commonly recommended for alcohols, but it is crucial to check the manufacturer's specific compatibility data. |
| Lab Coat/Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | None under normal use | No protective equipment is needed under normal use conditions with adequate ventilation.[1][2][4] |
| Respirator | For large spills, in confined areas, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter.[1][2][4] |
Quantitative Safety Data
The following table provides key quantitative safety data for decanol, which is chemically similar to Decanol-d2.
| Parameter | Value | Source |
| Flash Point | 82 °C / 179.6 °F[1][5] | [1][5] |
| Boiling Point | 210 - 211 °C / 410 - 411.8 °F @ 760 mmHg[1] | [1] |
| Lower Explosion Limit | 0.7% | [5] |
| Upper Explosion Limit | 5.5% | [5] |
| Oral LD50 (Rat) | 4720 mg/kg | [6] |
| Dermal LD50 (Rabbit) | 3560 mg/kg | [6] |
Standard Operating Procedures
Adherence to the following step-by-step procedures is critical for the safe handling and disposal of Decanol-d2.
Handling and Storage
-
Ventilation : Always handle Decanol-d2 in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Avoid Contact : Avoid contact with skin, eyes, and clothing.[2][5] Do not ingest or inhale.[2]
-
Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.[1][2] Decanol is a combustible liquid.[2][5]
-
Grounding : To avoid ignition from static electricity, all metal parts of equipment must be grounded.[5]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] Store away from incompatible materials such as strong oxidizing agents.[1][5]
Spill Response
-
Evacuate : In case of a large spill, evacuate the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Remove Ignition Sources : Remove all sources of ignition from the spill area.[2][6]
-
Containment : For large spills, dyke the area to contain the liquid.[7]
-
Absorption : Absorb the spill with an inert, non-combustible absorbent material such as sand or diatomite.[7][8]
-
Collection : Collect the absorbed material and place it into a suitable, closed container for disposal.[1][8] Use spark-proof tools.[5][6]
-
Decontamination : Clean the spill area thoroughly with soap and water.
Disposal Plan
-
Waste Classification : Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[1][2] Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][2]
-
Containerization : Dispose of contents and container to an approved waste disposal plant.[1][2][9] Do not empty into drains.[2]
-
Labeling : Ensure waste containers are properly labeled with the contents and associated hazards.
Decanol-d2 Handling Workflow
The following diagram illustrates the standard workflow for handling Decanol-d2 from receipt to disposal.
Caption: Workflow for the safe handling of Decanol-d2.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. newhall.co.uk [newhall.co.uk]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
